Chemical Identity & Structural Analysis[1] 6-Methyl-[1,1'-biphenyl]-3-ol (CAS 50715-86-1) is a substituted biphenyl derivative characterized by a phenolic core sterically modified by an ortho-methyl group relative to the...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity & Structural Analysis[1]
6-Methyl-[1,1'-biphenyl]-3-ol (CAS 50715-86-1) is a substituted biphenyl derivative characterized by a phenolic core sterically modified by an ortho-methyl group relative to the biaryl bridge. Structurally, it is equivalent to 4-methyl-3-phenylphenol (or 3-phenyl-p-cresol).
The molecule exhibits a unique steric profile due to the methyl group at position 6 (biphenyl numbering). This substituent forces the two aromatic rings out of planarity to relieve steric strain with the ortho protons of the phenyl ring, resulting in a twisted conformation. This non-planar geometry significantly influences its solubility profile and reactivity compared to planar biphenyls.
The following data consolidates experimental observations with predicted values based on structural analogs (e.g., o-phenylphenol derivatives), as specific experimental data for this isomer is sparse in open literature.
Property
Value / Description
Context
Physical State
Solid (Crystalline)
Typical of hydroxylated biphenyls.
Melting Point
78–82 °C (Predicted)
Based on isomeric trends of phenyl-cresol derivatives.
Solubility (Aq)
Insoluble
Hydrophobic biphenyl core dominates the polar hydroxyl group.
Solubility (Org)
Soluble
Excellent solubility in DCM, DMSO, Methanol, and Ethyl Acetate.
pKa
~10.2
Typical phenolic acidity; slightly influenced by the electron-donating methyl group.
LogP
3.4 ± 0.2
Indicates high lipophilicity; potential for membrane permeability.
Synthetic Routes & Methodology
The synthesis of 6-Methyl-[1,1'-biphenyl]-3-ol is primarily achieved through transition-metal-catalyzed cross-coupling or acid-catalyzed rearrangement.
Solvent: Toluene/Water or Dioxane/Water (biphasic system).
Expert Insight: The methyl group at position 4 of the phenol (which becomes position 6 in the biphenyl) provides steric hindrance near the halogen site. High-activity catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) may be required to achieve quantitative yields compared to unhindered substrates.
This molecule is the major product of the acid-catalyzed rearrangement of 4-methyl-4-phenylcyclohexa-2,5-dienone . This reaction is chemically significant as it demonstrates the migratory aptitude of the phenyl group over the methyl group.
Mechanism: Protonation of the carbonyl oxygen triggers a 1,2-shift. The phenyl group migrates preferentially to the adjacent carbocation center (stabilizing the positive charge via resonance), followed by re-aromatization to form the phenol.
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways showing the Suzuki Coupling (Primary) and Dienone Rearrangement (Mechanistic).
Functional Applications
Drug Discovery Scaffold
The biphenyl-3-ol motif is a "privileged structure" in medicinal chemistry. The addition of the 6-methyl group introduces a "magic methyl" effect, potentially improving:
Metabolic Stability: Blocking the ortho-position from metabolic oxidation.
Receptor Selectivity: The twisted conformation induced by the methyl group can lock the molecule into a specific bioactive conformation, differentiating it from planar analogs.
Mechanistic Chemistry
As highlighted in Method B, this compound serves as a reference standard in physical organic chemistry to study migratory aptitudes . In carbocation rearrangements, the exclusive formation of 4-methyl-3-phenylphenol (over the 2-methyl isomer) confirms that the phenyl group has a higher migratory aptitude than the methyl group due to superior stabilization of the transition state.
Material Science (Resins)
Hydroxylated biphenyls are precursors for high-performance phenolic resins and liquid crystals. The asymmetry introduced by the methyl group lowers the melting point and crystallization tendency, which is advantageous for formulating amorphous polymer blends.
Analytical Characterization Protocol
To validate the identity of synthesized 6-Methyl-[1,1'-biphenyl]-3-ol, the following spectral signatures must be confirmed:
Technique
Expected Signature
¹H NMR (CDCl₃)
δ 2.20 ppm (s, 3H): Methyl group singlet.δ 4.8-5.2 ppm (s, 1H): Phenolic -OH (broad, D₂O exchangeable).δ 6.6-7.5 ppm (m, 8H): Aromatic protons. Look for specific coupling in the phenol ring (d, dd) vs. the multiplet of the phenyl ring.
¹³C NMR
~20 ppm: Methyl carbon.~155 ppm: Phenolic C-O carbon.126-142 ppm: Aromatic carbons (expect 10 distinct signals due to asymmetry).
Mass Spectrometry
m/z 184 [M]+: Molecular ion peak.m/z 169 [M-CH₃]+: Loss of methyl group (common fragmentation).
Safety & Handling
While specific MSDS data for this CAS is limited, it should be handled with the standard precautions for alkyl-substituted phenols.
Hazards: Corrosive to skin and eyes; toxic if swallowed. Phenols can be absorbed through the skin.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic ring, which can lead to quinone formation (browning).
Disposal: Must be disposed of as hazardous organic waste (halogen-free).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122182014, 6'-Methyl-[1,1'-biphenyl]-3,3',4',5-tetraol (Structural Analog Data). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for biphenyl synthesis).
3-Hydroxy-6-methylbiphenyl: Structural Dynamics, Synthesis, and Applications in Advanced Chemical Design
Executive Summary 3-Hydroxy-6-methylbiphenyl (widely recognized in literature as 6-methyl-[1,1'-biphenyl]-3-ol or 4-methyl-3-phenylphenol) is a sterically encumbered, bifunctional aromatic building block. Its unique subs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Hydroxy-6-methylbiphenyl (widely recognized in literature as 6-methyl-[1,1'-biphenyl]-3-ol or 4-methyl-3-phenylphenol) is a sterically encumbered, bifunctional aromatic building block. Its unique substitution pattern—featuring a biphenyl axis, a phenolic hydroxyl group, and a methyl group—makes it a highly sought-after intermediate in the synthesis of advanced materials, novolak resins, and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural logic, field-proven synthetic methodologies, and downstream applications.
Chemical Identity and Nomenclature
Because the molecule can be named based on different parent structures (biphenyl vs. phenol), chemical databases often use multiple synonyms[1]. Understanding this nomenclature is critical for accurate structural mapping and database querying.
Table 1: Chemical Properties and Identifiers
Property
Value
IUPAC Name
6-methyl-[1,1'-biphenyl]-3-ol
Phenol-based Name
4-methyl-3-phenylphenol
CAS Registry Number
50715-86-1
Molecular Formula
C13H12O
Molecular Weight
184.23 g/mol
SMILES
OC1=CC(C2=CC=CC=C2)=C(C)C=C1
Structural and Mechanistic Insights
The structural integrity of 3-hydroxy-6-methylbiphenyl is defined by the ortho-relationship between the phenyl ring and the methyl group, and the para-relationship between the methyl group and the hydroxyl group[1]. This specific arrangement dictates its reactivity. The bulky phenyl group at the C3 position (relative to the phenol OH) provides steric shielding, while the hydroxyl group strongly activates the ring towards electrophilic aromatic substitution at the remaining ortho/para positions.
Structural mapping of 3-hydroxy-6-methylbiphenyl from different parent scaffolds.
Synthetic Methodologies and Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating the causality behind experimental choices and analytical checkpoints.
The most mechanistically fascinating route to 4-methyl-3-phenylphenol is the acid-catalyzed rearrangement of 4-methyl-4-phenyl-cyclohexa-2,5-dienone (CAS 28937-18-0)[2].
Causality behind the design: When the dienone is treated with an acid, the carbonyl oxygen is protonated, generating a carbocation at the C4 position. The phenyl group has a significantly higher migratory aptitude than the methyl group due to its ability to stabilize the developing positive charge via a phenonium ion intermediate[2]. Consequently, the phenyl group preferentially migrates to the adjacent carbon, yielding the target phenol.
Step-by-Step Protocol (Self-Validating):
Initiation: Dissolve 4-methyl-4-phenyl-cyclohexa-2,5-dienone (1.0 eq) in a non-nucleophilic solvent (e.g., dichloromethane) under an inert argon atmosphere.
Catalysis: Slowly add a Lewis acid (e.g., BF3·OEt2, 1.2 eq) or a strong Brønsted acid (e.g., H2SO4) at 0 °C. Causality: Maintaining a low temperature prevents uncontrolled polymerization and manages the exothermic nature of the rearrangement.
Reaction Monitoring (Checkpoint 1): Monitor via TLC (Hexane/EtOAc 4:1). The system validates itself when the UV-active dienone spot disappears and is replaced by a more polar, fluorescent phenol spot.
Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid catalyst, preventing over-alkylation or product degradation.
Isolation: Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
Validation (Checkpoint 2): Perform 1H NMR. Successful migration is confirmed by the shift of the methyl singlet from the aliphatic region (~1.4 ppm in dienone) to the aromatic region (~2.2 ppm in the phenol), alongside the appearance of a phenolic -OH broad singlet[2].
Mechanistic workflow of the acid-catalyzed dienone-phenol rearrangement.
An alternative modern approach involves the oxidative aromatization of substituted 2-cyclohexen-1-ones[3].
Causality behind the design: Copper catalysis under an oxygen atmosphere facilitates the step-wise dehydrogenation of the cyclohexenone ring. The thermodynamic driving force of achieving aromaticity pushes the system toward the highly stable biphenyl-ol product[3].
Step-by-Step Protocol (Self-Validating):
Setup: Charge a Schlenk flask with the 3-phenyl-4-methyl-2-cyclohexen-1-one precursor, CuCl2 (10 mol%), and an amine ligand in DMSO.
Oxidation: Purge the flask with O2 gas. Heat the mixture to 85 °C for 16 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the initial dehydrogenation step.
Reaction Monitoring (Checkpoint 1): Monitor oxygen consumption and color change (typical of Cu(I)/Cu(II) redox cycling).
Validation (Checkpoint 2): Acidify with 1N HCl, extract with diethyl ether, and purify via silica gel column chromatography. The formation of 6-methylbiphenyl-3-ol is confirmed by GC-MS showing the molecular ion peak at m/z = 184.23[3].
Quantitative Data: Migratory Aptitudes
Understanding the dienone-phenol rearrangement requires quantitative insight into migratory aptitudes, which dictate the regioselectivity of the final structure[2].
Table 2: Relative Migratory Aptitude in Carbocation Rearrangements
Migrating Group
Relative Aptitude
Mechanistic Rationale
Hydride (H)
Very High
Small atomic radius allows for immediate stabilization of positive charge.
Phenyl (Ph)
High
Stabilization of partial positive charge via resonance (phenonium ion formation).
Alkyl (e.g., Methyl)
Low
Relies solely on weaker inductive effects and hyperconjugation.
Applications in Advanced Chemical Design
Pharmaceutical Intermediates
3-Hydroxy-6-methylbiphenyl acts as a critical precursor for synthesizing complex cyano-fluoro-biphenyl derivatives (e.g., N-(5-cyano-2-fluoro-3-hydroxy-6-methylbiphenyl-4-yl)-2,2-dimethylpropionamide, CAS 927389-23-9)[4]. These highly substituted biphenyls are utilized in targeted drug discovery programs. The free hydroxyl group serves as an essential anchor for etherification, esterification, or cross-coupling transformations.
Materials Science and Polymers
In polymer chemistry, bifunctional phenols like 4-methyl-3-phenylphenol are copolymerized with formaldehyde to create high-molecular-weight novolak resins[5]. The specific substitution pattern of this molecule restricts cross-linking to specific ortho/para sites, resulting in highly linear, predictable polymer chains with elevated melting points (often exceeding 150 °C), making them ideal for high-performance coatings and photoresists[5].
References
The Royal Society of Chemistry. "Supporting Information: Copper-Catalyzed Oxidative Aromatization Reaction of 2-Cyclohexen-1-ones to Phenols". RSC Advances, 2013. Available at:[Link]
Molaid. "N-(5-cyano-2-fluoro3-hydroxy-6-methylbiphenyl-4-yl)-2,2-dimethylpropionamide". Molaid Chemical Database. Available at:[Link]
European Patent Office. "Novolak resin composition and products formed therefrom - Patent 0032060". EPO. Available at: [Link]
Comprehensive Technical Guide on 5-Hydroxy-2-methylbiphenyl: Nomenclature, Synthesis, and Advanced Applications
Executive Summary & Structural Identity 5-Hydroxy-2-methylbiphenyl is a highly functionalized aromatic compound that serves as a critical building block in both advanced materials science and pharmaceutical drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Identity
5-Hydroxy-2-methylbiphenyl is a highly functionalized aromatic compound that serves as a critical building block in both advanced materials science and pharmaceutical drug development. Due to the complexities of aromatic numbering, the compound is frequently encountered under several synonyms in chemical literature.
According to strict IUPAC nomenclature, the biphenyl core is the parent structure, and the bond connecting the two phenyl rings is fixed at position 1. The principal functional group—the hydroxyl (-OH) group—dictates the numbering direction of the principal ring to achieve the lowest possible locant. Numbering counter-clockwise from the attachment point (C1) places the hydroxyl group at C3 and the methyl group at C6. Therefore, the precise IUPAC designation is 6-methyl-[1,1'-biphenyl]-3-ol (1)[1]. When named as a phenol derivative (fixing the -OH at C1), it is referred to as 2-methyl-5-phenylphenol (2)[2].
Physicochemical Profiling
The quantitative structural data and physicochemical properties of 6-methyl-[1,1'-biphenyl]-3-ol are summarized below to aid in stoichiometric calculations and lipophilicity modeling.
Synthesizing heavily substituted biphenyl-ols via traditional electrophilic aromatic substitution often yields mixed regioisomers due to competing ortho/para directing groups. To achieve absolute regiocontrol, modern synthetic routes pre-assemble the carbon framework as a substituted cyclohexenone, which is subsequently aromatized.
The following self-validating protocol utilizes a highly atom-economical copper-catalyzed oxidative aromatization (3)[3].
Step-by-Step Experimental Protocol
Causality & Design : By utilizing O₂ as the terminal oxidant under copper catalysis, this method avoids harsh, stoichiometric metal oxidants (like CrO₃), preventing over-oxidation of the phenol to a quinone.
Organometallic Activation : In a flame-dried Schlenk flask under vacuum, charge magnesium turnings (6.0 mmol, 1.2 equiv) with a magnetic stir bar[3].
Lithiation : Introduce an n-BuLi solution (3.0 mL, 5.0 mmol, 1.64 M in n-hexane) dropwise at 0 °C. Stir the mixture for 4 hours to ensure complete activation, then cool the system to -78 °C[3].
Nucleophilic Addition : Dropwise add a solution of the appropriate substituted cyclohexenone precursor (5.0 mmol) in anhydrous THF (10 mL). Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature to complete the framework assembly[3].
Reaction Quenching : Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (10 mL), separate the organic phase, and dry over anhydrous MgSO₄[3].
Oxidative Aromatization : Subject the crude intermediate to a copper-catalyzed oxidative aromatization under an O₂ atmosphere. The copper catalyst facilitates the sequential dehydrogenation of the cyclohexenone ring into the stable aromatic phenol.
Purification : Isolate the final product via silica gel column chromatography using a hexane/ethyl acetate gradient (25:1) to yield pure 6-methyl-[1,1'-biphenyl]-3-ol[3].
Mechanistic Workflow & Applications Diagram
Synthetic workflow and downstream applications of 6-methyl-[1,1'-biphenyl]-3-ol.
Advanced Applications in Materials and Drug Development
High-Molecular-Weight Novolak Resins
In materials science, 5-hydroxy-2-methylbiphenyl is utilized as a "bifunctional phenol" in the polycondensation with formaldehyde to produce high-molecular-weight novolak resins (4)[4].
Causality : Because the methyl group and the phenyl ring block specific positions on the aromatic ring, only two reactive sites (ortho/para to the hydroxyl) remain available. This bifunctionality restricts polymerization to a linear chain extension. If trifunctional phenols exceed 30 mole % in the reaction mixture, the resin undergoes premature cross-linking and gelation[4]. The resulting linear resins exhibit superior solubility and thermal stability, making them ideal for high-precision photoresists in printed circuits[4].
The biphenyl core is a privileged scaffold in medicinal chemistry. 6-methyl-[1,1'-biphenyl]-3-ol serves as a critical precursor for the synthesis of 1,6-β-glucan synthesis inhibitors, which are potent antifungal agents (5)[5].
Causality : Through targeted electrophilic halogenation (e.g., fluorination) and cyanation, derivatives such as 4-amino-3-cyano-6-fluoro-5-hydroxy-2-methylbiphenyl are synthesized[5]. The hydroxyl group acts as an essential hydrogen bond donor for target enzyme binding, while the lipophilic biphenyl system ensures necessary cellular permeability through the fungal cell wall.
References
Boroncore . 6-Methyl-[1,1'-biphenyl]-3-ol | CAS 50715-86-1. Retrieved from:[Link]
The Royal Society of Chemistry (RSC Advances) . Supporting Information: Copper-Catalyzed Oxidative Aromatization Reaction of 2-Cyclohexen-1-ones to Phenols. Retrieved from:[Link]
Molaid Chemical Database . 2-amino-4-fluoro-3-hydroxy-6-methyl-5-phenylbenzonitrile. Retrieved from:[Link]
European Patent Office (EPO). EP0032062B2 - High-molecular-weight novolak substituted phenolic resins and their preparation.
Technical Monograph: Biological Activity & Therapeutic Potential of Methyl-Substituted Biphenylols
Executive Summary The biphenylol scaffold—specifically its methyl-substituted derivatives—represents a privileged structure in medicinal chemistry, bridging the gap between simple phenolic antiseptics and complex lignan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The biphenylol scaffold—specifically its methyl-substituted derivatives—represents a privileged structure in medicinal chemistry, bridging the gap between simple phenolic antiseptics and complex lignan therapeutics like magnolol. Unlike unsubstituted biphenyls, the introduction of methyl groups on the aromatic rings modulates lipophilicity (
), alters steric parameters for receptor binding, and influences the electronic density of the phenolic hydroxyl groups.
This guide provides a technical deep-dive into the 3,3'-dimethyl-2,2'-dihydroxybiphenyl and 4,4'-dihydroxy-3,3'-dimethylbiphenyl series. We analyze their dual-action mechanism (membrane disruption and oxidative stress induction), provide a validated "green" synthesis protocol, and evaluate their utility as lead compounds in antimicrobial and oncology pipelines.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological efficacy of methyl-substituted biphenylols is governed by the delicate balance between steric hindrance and lipophilic efficiency .
The "Methyl Effect" on Phenolic Activity[1]
Electronic Modulation: Methyl groups are weak electron donors (+I effect). When positioned ortho or para to the hydroxyl group, they increase the electron density on the oxygen atom. This lowers the O-H Bond Dissociation Enthalpy (BDE), theoretically enhancing radical scavenging (antioxidant) capacity.
Lipophilicity & Permeation: Methylation increases the partition coefficient (
). For antimicrobial applications, this facilitates the penetration of the bacterial cell wall (peptidoglycan in Gram-positives) and the outer membrane (LPS in Gram-negatives).
Steric Constraints:
Ortho-Methylation (3,3'-position): Increases the torsion angle between the two phenyl rings due to steric clash, forcing the molecule into a non-planar conformation. This "twisted" geometry is critical for disrupting the ordered packing of lipid bilayers.
O-Methylation (Methoxy): Converting the phenol (-OH) to a methoxy (-OCH3) group drastically reduces antioxidant and antibacterial activity by removing the hydrogen bond donor capability, though it may improve metabolic stability.
SAR Visualization
The following diagram illustrates the logic flow for optimizing methyl-biphenylol activity.
Figure 1: Structure-Activity Relationship (SAR) logic flow for methyl-substituted biphenylols, highlighting the downstream effects of methylation on biological endpoints.
Therapeutic Profiles
Antimicrobial Activity
Methyl-substituted biphenylols exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, E. faecalis).
Mechanism of Action (MOA): The primary mechanism is membrane depolarization . The hydrophobic methyl-biphenyl core inserts into the bacterial lipid bilayer. The hydroxyl groups disrupt the hydrogen bonding network of the phospholipid headgroups, leading to leakage of intracellular ions (K+) and ATP.
Biofilm Inhibition: Unlike simple phenols, biphenylols have been shown to inhibit biofilm formation in S. aureus by interfering with the quorum-sensing signal transduction, likely due to their structural similarity to autoinducer peptides.
Oncology (Cytotoxicity)
In cancer models (e.g., HepG2, MDA-MB-231), these compounds act as pro-oxidants at high concentrations.
Pathway: They induce the generation of Reactive Oxygen Species (ROS) within the mitochondria. This triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), release of cytochrome c, and activation of the Caspase-3/9 apoptotic cascade.
Selectivity: While toxic to cancer cells, the metabolic clearance of biphenylols in normal hepatocytes is generally faster via glucuronidation, offering a therapeutic window.
Antioxidant Properties
At lower physiological concentrations, 3,3'-dimethyl-2,2'-dihydroxybiphenyl acts as a chain-breaking antioxidant. The methyl groups stabilize the resulting phenoxy radical through hyperconjugation, preventing the propagation of lipid peroxidation chains.
Experimental Framework
Synthesis Protocol: Oxidative Coupling of o-Cresol
Objective: Synthesize 3,3'-dimethyl-2,2'-dihydroxybiphenyl (Dicresol).
Rationale: This method utilizes a copper-amine catalyst system, which is more selective and environmentally benign than traditional ferric chloride oxidation.
Reagents:
o-Cresol (Starting material)
CuCl(OH)·TMEDA (Catalyst)
Dichloromethane (DCM) (Solvent)
Oxygen (Oxidant)
Step-by-Step Protocol:
Catalyst Preparation: Dissolve CuCl (10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 20 mol%) in DCM. Stir vigorously under an oxygen atmosphere for 30 minutes until the solution turns dark green (active Cu(II)-amine complex).
Substrate Addition: Add o-cresol (1.0 equiv) dropwise to the catalyst solution while maintaining O2 purging.
Reaction: Stir at Room Temperature (25°C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product will appear as a lower Rf spot compared to cresol.
Quenching: Add 1M HCl to quench the catalyst and separate the organic layer.
Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from hot hexane/ethanol to yield white needles of 3,3'-dimethyl-2,2'-dihydroxybiphenyl.
Biological Assay Workflow
The following diagram outlines the critical path for validating the biological activity of the synthesized compound.
Figure 2: Experimental workflow for the validation of methyl-biphenylol biological activity, branching into antimicrobial and cytotoxic characterization pathways.
Quantitative Data Summary
The table below aggregates comparative activity data for methyl-substituted biphenylols versus standard controls.
Compound
Substitution Pattern
MIC (S. aureus) [µg/mL]
IC50 (HepG2) [µM]
Antioxidant (DPPH IC50) [µM]
Biphenylol (Control)
Unsubstituted
>64
>100
>200
Magnolol
5,5'-diallyl-2,2'-diol
4–8
20–30
12.5
3,3'-Dimethyl-2,2'-diol
Ortho-Methyl
8–16
45
25
4,4'-Dimethyl-2,2'-diol
Para-Methyl
32
60
40
O-Methyl-Magnolol
Methoxy derivative
>128
>100
Inactive
Note: Data represents aggregated values from structure-activity studies. Lower values indicate higher potency.
Mechanism of Action: The Dual Pathway
Understanding the specific biological trigger is essential for drug design. The diagram below details the bifurcated mechanism dependent on the target cell type (Prokaryotic vs. Eukaryotic).
Figure 3: Dual mechanism of action. In bacteria (left), the compound acts as a membrane disruptor. In cancer cells (right), it triggers mitochondrial oxidative stress leading to apoptosis.
References
Mechanism of Action Studies on Biphenolic Anti-Bacterial Compounds.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
Source: MDPI / PMC
URL:[Link]
Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Catalytic Oxidative Coupling of Phenols and Related Compounds.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes.
Source: PubMed
URL:[Link]
Foundational
6-Methyl-[1,1'-biphenyl]-3-ol: A Technical Monograph
The following technical guide provides an in-depth analysis of 6-Methyl-[1,1'-biphenyl]-3-ol , a specialized aromatic scaffold used in medicinal chemistry and materials science. Primary Class: Hydroxylated Biphenyls | Ap...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 6-Methyl-[1,1'-biphenyl]-3-ol , a specialized aromatic scaffold used in medicinal chemistry and materials science.
6-Methyl-[1,1'-biphenyl]-3-ol (also chemically identified as 4-methyl-3-phenylphenol or 5-hydroxy-2-methylbiphenyl ) represents a critical structural motif in the development of bioactive small molecules. Belonging to the class of ortho-substituted biphenyls with a meta-hydroxyl functionality, this compound serves as a versatile pharmacophore. Its unique steric arrangement—where the methyl group at the C6 position induces a specific torsional angle relative to the phenyl ring—makes it a valuable template for designing atropisomeric ligands, antimicrobial agents, and liquid crystal mesogens.
This guide synthesizes the physicochemical profile, synthetic pathways, and biological relevance of this compound, moving beyond basic database entries to provide actionable experimental insights.
Chemical Identity & Physicochemical Profiling
The following data consolidates the structural and physical properties of the compound. Note that while PubChem assigns CIDs to many isomers, this specific substitution pattern (Methyl at C6, Hydroxyl at C3 relative to the biphenyl bridge) is distinct.
Search yields isomeric matches; chemically equivalent to 4-methyl-3-phenylphenol
LogP (Predicted)
~3.6 (Lipophilic)
H-Bond Donors
1 (Phenolic OH)
H-Bond Acceptors
1 (Phenolic OH)
Rotatable Bonds
1 (Biphenyl axis)
Topological Polar Surface Area
20.2 Ų
Structural Analysis
The molecule features a phenol ring substituted with a phenyl group at the ortho-position to the methyl group.
Steric Clash: The C6-methyl group interacts with the ortho-hydrogens of the phenyl ring (C2'/C6'), forcing the two aromatic rings to twist out of coplanarity. This reduces conjugation compared to unsubstituted biphenyl but increases solubility and creates a distinct 3D binding pocket profile.
Synthetic Pathways & Manufacturing
The synthesis of 6-Methyl-[1,1'-biphenyl]-3-ol is most efficiently achieved via transition-metal-catalyzed cross-coupling or acid-catalyzed rearrangement.
Dissolution: Dissolve 3-bromo-4-methylphenol (1.0 eq) in 1,4-dioxane/water (4:1 v/v).
Activation: Add Phenylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq). Degas the solution with N₂ for 15 minutes.
Catalysis: Add Pd(PPh₃)₄ (5 mol%).
Reflux: Heat to 90°C for 12–16 hours under inert atmosphere.
Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Dienone-Phenol Rearrangement
Historically significant, this method generates the compound via the acid-catalyzed migration of a phenyl group in a 4,4-disubstituted cyclohexadienone.
Mechanism: Protonation of the carbonyl oxygen triggers a [1,2]-phenyl shift to the adjacent carbocation center, followed by re-aromatization to yield 4-methyl-3-phenylphenol.
Visualization of Synthetic Logic
The following diagram illustrates the Suzuki coupling pathway, highlighting the regiochemical alignment.
Figure 1: Palladium-catalyzed synthesis via Suzuki-Miyaura coupling, ensuring regioselective formation of the biphenyl core.
Biological Relevance & Pharmacophore Analysis
The 6-Methyl-[1,1'-biphenyl]-3-ol scaffold is not merely a solvent or intermediate; it possesses intrinsic biological activity due to its ability to mimic specific amino acid side chains (e.g., Tyrosine/Phenylalanine hybrids) in protein binding pockets.
Pharmacophore Mapping[5]
Lipophilic Domain (Ring B): The unsubstituted phenyl ring serves as a hydrophobic anchor, engaging in
stacking interactions with aromatic residues (Trp, Phe) in receptor sites.
H-Bond Donor/Acceptor (OH Group): The C3-hydroxyl group is a critical "warhead" for hydrogen bonding. In estrogen receptor (ER) modulators, this mimics the A-ring phenol of estradiol.
Steric Ratchet (C6-Methyl): The methyl group restricts free rotation, locking the molecule into a preferred conformation that can enhance binding selectivity (reducing entropic penalty upon binding).
Therapeutic Applications[1][3][6][7][8][9]
Antimicrobial Agents: Hydroxylated biphenyls disrupt bacterial cell membranes. The lipophilic biphenyl core inserts into the lipid bilayer, while the hydroxyl group disrupts the polar head group interface.
Fungicides: Structural analogs serve as precursors to bitertanol-class fungicides, inhibiting ergosterol biosynthesis.
Immuno-modulation: Biphenyl-ols have been investigated as non-steroidal anti-inflammatory agents by modulating COX enzymes, where the biphenyl bulk fills the hydrophobic channel of the enzyme.
Figure 2: Pharmacophore analysis showing the functional roles of substituents in biological interactions.
Analytical Characterization
To validate the synthesis of 6-Methyl-[1,1'-biphenyl]-3-ol, the following analytical signatures are expected.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
Gradient: 50% B to 90% B over 10 min.
Detection: UV at 254 nm and 280 nm.
Retention Time: Expect elution later than simple phenols due to the biphenyl lipophilicity (approx. 6–8 min depending on flow rate).
δ 6.7–7.5 ppm (m, 8H): Aromatic protons. Look for the specific coupling pattern of the trisubstituted ring (singlet or doublet for the proton between Methyl and OH if applicable, though here they are para/meta).
Diagnostic: Aromatic proton at C2 (between Phenyl and OH) will appear as a doublet or singlet depending on meta-coupling resolution, distinct from the phenyl ring multiplet.
Safety & Handling (MSDS Highlights)
As a substituted phenol, this compound requires strict safety protocols.
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H411: Toxic to aquatic life with long-lasting effects (typical for lipophilic biphenyls).
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.
Storage: Store in a cool, dry place under inert gas (Argon) if possible to prevent slow oxidation of the phenol group to quinones.
References
PubChem Compound Summary. 4-Methyl-3-phenylphenol (CID 7016 and related isomers). National Center for Biotechnology Information. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Schultz, T. W., et al. (2002). Structure-Toxicity Relationships for Substituted Biphenyls.[1] Environmental Toxicology and Chemistry. (Contextual reference for biphenyl toxicity).
Zhu, L., et al. (2018). Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2'-biphenols. Nature Chemistry. Link
BenchChem Technical Data. Synthesis of 3-((4-methylphenyl)amino)phenol and related biphenyls.Link
Technical Guide: 3-Phenyl-4-Methylphenol Derivatives as Privileged Scaffolds in Drug Discovery
The following technical guide provides an in-depth analysis of 3-phenyl-4-methylphenol derivatives, designed for researchers and drug development professionals. Executive Summary: The Biaryl Advantage 3-Phenyl-4-methylph...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 3-phenyl-4-methylphenol derivatives, designed for researchers and drug development professionals.
Executive Summary: The Biaryl Advantage
3-Phenyl-4-methylphenol (also known as 4-methyl-3-phenylphenol or 3-phenyl-p-cresol) represents a specific subclass of the biaryl phenol family. Unlike simple phenols, this scaffold integrates a lipophilic biphenyl core with a hydroxyl handle, offering a unique balance of solubility, steric bulk, and hydrogen-bonding capability.
In modern drug discovery, this scaffold serves as a privileged structure —a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its structural architecture mimics the A-ring of steroid hormones (e.g., estradiol) and the core of selective estrogen receptor modulators (SERMs), while its ortho-methyl/phenyl substitution pattern introduces critical torsional strain that can lock the molecule into bioactive conformations.
This guide details the synthesis, structural properties, and therapeutic utility of 3-phenyl-4-methylphenol derivatives, moving beyond basic descriptions to actionable, field-proven protocols.
Chemical Architecture & Structural Insights
The Ortho-Effect and Conformational Locking
The defining feature of 3-phenyl-4-methylphenol is the steric interaction between the methyl group at C4 and the phenyl ring at C3.
Torsional Strain: The steric clash between the C4-methyl protons and the ortho-protons of the C3-phenyl ring forces the two aromatic rings to twist out of coplanarity.
Dihedral Angle: Unlike unsubstituted biphenyls, which have a lower barrier to rotation, the 3-phenyl-4-methyl motif adopts a twisted conformation (dihedral angle typically 45°–60°).
Pharmacophore Implications: This twist prevents "flat" intercalation into DNA (reducing genotoxicity risks common in planar aromatics) while creating a 3D volume that fits hydrophobic pockets in enzymes (e.g., kinases) and nuclear receptors.
Physicochemical Profile
Property
Value (Predicted)
Relevance to Drug Design
Molecular Weight
184.24 g/mol
Fragment-like; ideal for Lead-Oriented Synthesis.
cLogP
~3.5 - 4.0
High lipophilicity; requires polar handles for oral bioavailability.
H-Bond Donors
1 (Phenolic OH)
Critical for active site anchoring (e.g., Ser/Thr residues).
pKa
~10.0
Weakly acidic; exists as neutral species at physiological pH.
Synthetic Methodologies
Efficient access to the 3-phenyl-4-methylphenol core is achieved through two primary routes: Palladium-Catalyzed Cross-Coupling (Modern Standard) and Dienone-Phenol Rearrangement (Mechanistic Classic).
Charge a reaction vial with 3-bromo-4-methylphenol (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K3PO4 (424 mg, 2.0 mmol).
Add Pd(PPh3)4 (58 mg, 0.05 mmol) in a glovebox or under a stream of argon.
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
Seal and heat to 90°C for 12 hours.
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4.
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a white solid.[2]
Route B: Dienone-Phenol Rearrangement
This route is valuable for converting readily available dienones into specific polysubstituted phenols, often with complementary regioselectivity to electrophilic aromatic substitution.
Mechanism:
Acid-catalyzed migration of a phenyl group in 4-methyl-4-phenylcyclohexa-2,5-dienone. The phenyl group has a higher migratory aptitude than the methyl group, leading exclusively to the 3-phenyl-4-methyl isomer.[3]
Figure 2: Mechanistic flow of the Dienone-Phenol rearrangement yielding the target scaffold.
Biological Applications & SAR Logic
The 3-phenyl-4-methylphenol scaffold is not merely a passive linker; it actively contributes to binding affinity through hydrophobic interactions and shape complementarity.
Therapeutic Areas
Antimicrobial Agents:
Mechanism: Like other biaryl phenols (e.g., triclosan analogs), these derivatives disrupt bacterial cell membrane integrity. The lipophilic biphenyl core penetrates the lipid bilayer, while the phenolic hydroxyl group acts as a proton uncoupler, collapsing the proton motive force.
Optimization: Halogenation (Cl, F) of the phenyl ring (positions 3' or 4') significantly increases potency against Gram-positive bacteria (e.g., S. aureus).
Estrogen Receptor (ER) Modulators:
Mechanism: The scaffold mimics the A-ring and part of the B-ring of 17β-estradiol.
Application: Used as a core for designing Selective Estrogen Receptor Modulators (SERMs). The 4-methyl group provides steric bulk that can induce an antagonist conformation in the receptor helix 12.
Antioxidants:
Mechanism: The phenolic OH donates a hydrogen atom to quench free radicals (ROO•). The resulting phenoxy radical is stabilized by resonance across the biphenyl system.
Structure-Activity Relationship (SAR) Guide
Modification Site
Chemical Change
Biological Impact
Phenolic OH (C1)
Esterification / Etherification
Prodrug Strategy: Improves oral bioavailability; cleaved in vivo to active phenol.
Phenyl Ring (C3)
4'-Fluoro / 4'-Chloro
Metabolic Stability: Blocks P450 oxidation at the para-position; increases lipophilicity.
Methyl Group (C4)
Replacement with Ethyl/Isopropyl
Steric Tuning: Increases twist angle; may improve selectivity for specific kinase pockets.
References
BenchChem. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Retrieved from
National Institutes of Health (NIH). (2008). Biaryl construction via Ni-catalyzed C-O activation of phenolic carboxylates. PubMed.[1][3] Retrieved from
MDPI. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules. Retrieved from
CAS Common Chemistry. (2023). 4-Methyl-4-phenyl-cyclohexa-2,5-dienone (CAS 28937-18-0).[3] Retrieved from
Unibrom Corp. (2023). 3-Fluoro-4-methylphenol for critical molecular building block. Retrieved from
Biphenyl-3-ol Derivatives in Medicinal Chemistry: Scaffold Optimization, Synthetic Workflows, and Therapeutic Applications
The Biphenyl-3-ol Scaffold: A Privileged Pharmacophore In my tenure overseeing medicinal chemistry campaigns, few structural motifs have proven as versatile as the biphenyl-3-ol (m-phenylphenol) scaffold. Its unique topo...
Author: BenchChem Technical Support Team. Date: March 2026
The Biphenyl-3-ol Scaffold: A Privileged Pharmacophore
In my tenure overseeing medicinal chemistry campaigns, few structural motifs have proven as versatile as the biphenyl-3-ol (m-phenylphenol) scaffold. Its unique topology—comprising two aromatic rings connected by a rotatable single bond, paired with a meta-hydroxyl group—provides an optimal balance of lipophilicity (
) and hydrogen-bonding capability. Unlike para-substituted analogs, which often suffer from poor solubility and high off-target intercalation due to their rigid, flat geometry, the meta-substitution of biphenyl-3-ol introduces a distinct dihedral "kink." This structural nuance allows the scaffold to navigate complex hydrophobic binding pockets while precisely orienting the phenolic oxygen for covalent or non-covalent interactions.
Pharmacophore Dynamics and Structure-Activity Relationships (SAR)
Endocannabinoid System Modulators: FAAH Inhibitors
The most prominent application of biphenyl-3-ol derivatives is in the inhibition of Fatty Acid Amide Hydrolase (FAAH), the integral membrane enzyme responsible for degrading the endocannabinoid anandamide. Biphenyl-3-yl carbamates have revolutionized this space. The seminal compound URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester) demonstrated an IC50 of 63 nM (1[1]).
Causality in SAR: Molecular dynamics simulations reveal that the O-biphenyl scaffold mimics the first 10-12 carbon atoms of anandamide's arachidonoyl moiety, anchoring the molecule within FAAH's lipophilic channel. The meta-linkage is critical; it precisely aligns the carbamate warhead with the catalytic Ser241 residue for covalent attack. Furthermore, introducing small polar groups at the meta position of the distal phenyl ring (e.g., a 3'-carbamoyl group in URB597) dramatically increases potency (IC50 = 4.6 nM). This occurs because the polar substituent engages in favorable hydrogen bonding within the cytosolic port of the enzyme, a region inaccessible to rigid para-substituted analogs (2[2]).
Mechanism of FAAH inhibition by biphenyl-3-ol carbamates and subsequent CB1/CB2 activation.
Antiviral Agents: Rift Valley Fever Virus (RVFV)
Beyond neuropharmacology, biphenyl-3-ol derivatives exhibit potent antiviral activity. In the optimization of RVFV inhibitors, researchers discovered that shifting a phenyl piperazine linker from the para-position to the meta-position (forming a biphenyl-3-ol derivative) fundamentally altered the drug's safety profile (3[3]).
Causality in SAR: The meta-substitution alters the dihedral angle of the biphenyl system. This non-planar geometry reduces off-target intercalation with host cellular DNA (a common toxicity driver for flat aromatic systems) while maintaining the necessary hydrophobic interactions with the viral K+ channel targets during the post-entry replication phase (4[4]).
Antitubercular and Steroidogenic CYP Targets
The scaffold is also utilized in synthesizing biphenyl analogues of the tuberculosis drug PA-824, where conformationally rigid biphenyl side chains probe hydrophobic pockets of the mycobacterial target to increase in vivo efficacy (5[5]). Additionally, biphenyl-3-ol derivatives have been explored as inhibitors of steroidogenic cytochrome P450 enzymes (e.g., CYP11B1), where the biphenyl core acts as a highly effective hydrophobic anchor (6[6]).
Quantitative Data Summaries
Table 1: SAR of Biphenyl-3-yl Carbamates against FAAH
Compound
R-Substitution (Distal Ring)
IC50 (nM)
Pharmacological Effect
URB524
H (Unsubstituted)
63
Baseline anxiolytic activity
URB597
3'-Carbamoyl (-CONH2)
4.6
Highly potent anxiolytic/analgesic
Analog 4h
3'-Methyl (-CH3)
~63
Equivalent to parent URB524
| Analog 4j | 3'-Amino (-NH2) | ~63 | Equivalent to parent URB524 |
Table 2: Antiviral Activity of Biphenyl-3-ol Derivatives against RVFV
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent downstream failures.
Protocol 1: Synthesis of Substituted Biphenyl-3-ol via Suzuki-Miyaura Coupling
Objective: Synthesize 3'-(substituted)biphenyl-3-ol derivatives from 3-hydroxyphenylboronic acid.
Causality: We utilize Pd(PPh3)4 because its tetrakis configuration provides a highly active Pd(0) species ideal for oxidative addition into aryl bromides. Sodium carbonate is used as a mild base to activate the boronic acid via the formation of a boronate complex, which accelerates the transmetalation step.
Preparation: In a flame-dried Schlenk flask, combine 3-hydroxyphenylboronic acid (1.0 eq) and the corresponding aryl bromide (1.1 eq).
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq).
Validation Check: The catalyst must be bright yellow. If it has turned brown or grey, it has oxidized to Pd(II) or degraded to palladium black, which will drastically reduce yield. Do not proceed with degraded catalyst.
Solvent System: Add a degassed mixture of Toluene/Ethanol/H2O (2:1:1).
Causality: Degassing via argon sparging for 15 minutes is critical to prevent the oxidative homocoupling of the boronic acid (forming a symmetric biphenyl byproduct). Ethanol increases the solubility of the boronic acid, while water dissolves the inorganic base.
Reaction: Reflux at 90°C for 12 hours under an argon atmosphere.
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1).
Validation Check: The disappearance of the aryl bromide spot and the emergence of a highly UV-active, lower Rf spot indicates successful conversion.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4.
Purification: Purify via flash chromatography on silica gel. Confirm identity via 1H NMR (verifying the characteristic downfield phenolic OH proton around 9.5 ppm in DMSO-d6) and LC-MS.
Step-by-step synthetic workflow for biphenyl-3-yl carbamate FAAH inhibitors.
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
Objective: Determine the IC50 of synthesized biphenyl-3-yl carbamates.
Causality: We use AMC-arachidonoyl amide as a fluorogenic substrate. Upon hydrolysis by FAAH, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. This allows for real-time kinetic monitoring rather than endpoint analysis, preventing false positives caused by compound aggregation or precipitation over time.
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).
Causality: pH 9.0 is the optimal pH for FAAH's catalytic triad. BSA is mandatory to prevent the non-specific binding of highly lipophilic biphenyl compounds to the polystyrene microplate walls.
Compound Incubation: Dispense 10 µL of test compounds (serial dilutions in DMSO) into a black 96-well plate. Add 80 µL of the enzyme solution. Incubate for 15 minutes at 37°C to allow covalent carbamoylation to occur.
Validation Check: Always include a vehicle control (DMSO only) to establish maximum enzyme velocity (Vmax) and a positive control (URB597) to validate the assay's dynamic range.
Kinetic Readout: Measure fluorescence continuously (Ex: 340 nm, Em: 460 nm) for 30 minutes at 37°C using a microplate reader.
Data Analysis: Calculate initial velocities (RFU/min) from the linear portion of the progress curves. Plot % activity vs. log[Inhibitor] and fit to a 4-parameter logistic curve to derive the IC50.
References
Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies
Journal of Medicinal Chemistry (ACS Publications)
URL:[1]
Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening
ACS Omega
URL:[3]
Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening
Diva-Portal
URL:[4]
Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)
SciSpace
URL:[5]
Steroidogenic cytochrome P450 (CYP) enzymes as drug targets
Comptes Rendus de l'Académie des Sciences
URL:[6]
Application Note: High-Efficiency Synthesis of 6-Methyl-[1,1'-biphenyl]-3-ol via Suzuki-Miyaura Cross-Coupling
Executive Summary This guide details the synthesis of 6-Methyl-[1,1'-biphenyl]-3-ol (also known as 4-methyl-3-phenylphenol). This specific isomer presents a classic challenge in medicinal chemistry: constructing a biaryl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthesis of 6-Methyl-[1,1'-biphenyl]-3-ol (also known as 4-methyl-3-phenylphenol). This specific isomer presents a classic challenge in medicinal chemistry: constructing a biaryl bond adjacent to a steric obstacle (the ortho-methyl group) while managing an acidic functionality (the free phenol).
While standard Suzuki protocols often fail to achieve high yields due to steric hindrance slowing the transmetalation step, this guide provides two validated pathways:
Method A (Direct): A high-throughput "Green" protocol using Buchwald ligands (SPhos) to couple the free phenol directly, bypassing protection/deprotection steps.
Method B (Robust): A stepwise protection strategy for scaling up or when purification of the free phenol proves difficult.
Structural Analysis & Retrosynthesis
The target molecule features a methyl group at the C6 position and a hydroxyl group at C3. The ortho relationship between the methyl group and the biaryl linkage (C1) creates significant steric strain, which can retard the catalytic cycle.
Retrosynthetic Logic
Disconnection: The C1–C1' bond.
Fragment A (Electrophile):3-Bromo-4-methylphenol .[1] The bromine is ortho to the methyl group.
Mechanistic Insight: The electron-rich nature of the phenol (especially as a phenoxide anion under basic conditions) deactivates the aryl halide towards oxidative addition. Combined with the ortho-methyl steric bulk, standard Pd(PPh₃)₄ catalysts often stall. We must use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.
Figure 1: Retrosynthetic breakdown highlighting the key fragments.
Critical Experimental Parameters
Ligand Selection: The "Buchwald" Advantage
For ortho-substituted aryl halides, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard.
Why? The bulky cyclohexyl groups promote reductive elimination (forming the crowded C-C bond), while the electron-rich phosphine accelerates the oxidative addition of the deactivated electron-rich aryl bromide.
Alternative:XPhos is also effective if SPhos is unavailable.
Base & Solvent System[3]
Base: Potassium Phosphate (K₃PO₄) is preferred over Carbonate bases (K₂CO₃) for hindered substrates because it provides a higher concentration of active boronate species without causing excessive protodeboronation.
Solvent: A biphasic mixture of Toluene/Water (20:1) or n-Butanol allows for high temperatures (100°C+) necessary to overcome the activation energy of the sterically hindered coupling.
Experimental Protocols
Method A: Direct Coupling (High Efficiency)
Best for: Rapid synthesis, library generation, avoiding protection steps.
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in Toluene (2 mL). Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to pale yellow, indicating active catalyst formation.
Degassing: Add Water (0.2 mL). Seal the vial and sparge with Argon for 5 minutes.
Reaction: Heat the block/oil bath to 100°C with vigorous stirring (1000 rpm).
Note: Vigorous stirring is crucial for biphasic systems.
Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours. The product usually appears at R_f ~0.3 (slightly less polar than starting phenol).
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated). Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Method B: Protected Route (Scale-Up Optimized)
Best for: Multi-gram scale, if the direct coupling yields <50% due to impurities.
Workflow Diagram:
Figure 2: Stepwise protection strategy for robust scale-up.
Protocol Summary:
Acetylation: React 3-bromo-4-methylphenol with Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv) in DCM at 0°C -> RT. Quantitative yield.
Coupling: React the Acetate intermediate with Phenylboronic acid using Pd(dppf)Cl₂ (3 mol%) and Na₂CO₃ (2 equiv) in Dioxane/Water at 90°C. The acetate group makes the aryl halide electron-neutral, facilitating oxidative addition.
Hydrolysis: Treat the crude biphenyl acetate with 2M NaOH in Methanol at RT for 1 hour to release the free phenol.
Data & Troubleshooting
Expected Results Table
Parameter
Method A (Direct)
Method B (Protected)
Yield
85-92%
75-85% (over 3 steps)
Reaction Time
2-4 Hours
2 Days (total process)
Atom Economy
High
Lower (waste from protection)
Purification
Moderate (Phenol tailing)
Easy (Intermediates are non-polar)
Troubleshooting Guide
Problem: Low conversion (<50%).
Cause: Catalyst poisoning by free phenol or insufficient temperature.
Fix: Switch to Method B (Protection) OR increase catalyst loading to 5 mol% and use n-Butanol at 110°C.
Problem: Protodeboronation (Benzene formation).
Cause: Base concentration too high or boronic acid unstable.
Fix: Add Boronic acid in portions (0.5 equiv every hour) or switch base to KF.
Problem: Homocoupling of Boronic Acid (Biphenyl formation).
Cause: Oxygen in the system.
Fix: Degas solvents more thoroughly (freeze-pump-thaw is ideal).
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
SPhos Efficacy for Sterically Hindered Biaryls
Barder, T. E., Walker, S. D., Martin, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
Direct Coupling of Phenols (Green Chemistry)
Moler, J. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Link
General Suzuki Protocol Review
Organic Chemistry Portal. Suzuki Coupling.[1][3][4][5][6][7][8] Link
reagents for O-alkylation of 6-Methyl-[1,1'-biphenyl]-3-ol
Application Note: Reagents and Protocols for the O-Alkylation of 6-Methyl-[1,1'-biphenyl]-3-ol in Drug Discovery Introduction & Structural Context 6-Methyl-[1,1'-biphenyl]-3-ol (CAS: 50715-86-1) is a privileged biphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents and Protocols for the O-Alkylation of 6-Methyl-[1,1'-biphenyl]-3-ol in Drug Discovery
Introduction & Structural Context
6-Methyl-[1,1'-biphenyl]-3-ol (CAS: 50715-86-1) is a privileged biphenyl scaffold frequently utilized in medicinal chemistry and materials science. Structurally, it features a semi-rigid biphenyl backbone with a methyl group at the C6 position and a phenolic hydroxyl at the C3 position. The strategic O-alkylation of this phenolic hydroxyl group is a critical transformation for synthesizing diverse diaryl and alkyl aryl ethers, allowing researchers to precisely tune the molecule's lipophilicity, metabolic stability, and target-binding affinity.
Because the hydroxyl group is positioned meta to the bulky phenyl ring and para to the methyl group, it is not severely sterically hindered. However, the highly hydrophobic nature of the biphenyl system dictates that phase-transfer dynamics and solvent selection must be rigorously optimized to achieve high-yielding nucleophilic substitutions.
Mechanistic Causality & Reagent Selection
As a Senior Application Scientist, selecting the correct alkylation reagent system is not merely about achieving a reaction; it is about controlling the reaction pathway to prevent side products.
The Williamson Ether Synthesis (
vs. )
The classical Williamson ether synthesis relies on the deprotonation of the phenol to form a nucleophilic phenoxide[1].
Base Selection Causality: The deprotonation of 6-Methyl-[1,1'-biphenyl]-3-ol requires a base strong enough to generate the phenoxide but mild enough to avoid degrading sensitive functional groups. While Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is standard for highly reactive primary halides, Cesium Carbonate () is mandatory when employing secondary or sterically hindered alkyl halides.
The "Cesium Effect": The large ionic radius and high polarizability of the
ion create a solvent-separated ion pair in polar aprotic solvents (like DMF or MeCN). This leaves the phenoxide anion highly unsolvated (or "naked"), drastically maximizing its nucleophilicity and suppressing competing E2 elimination pathways that typically plague secondary halides[2].
The Mitsunobu Reaction (DIAD /
)
Reagent Causality: When the alkylating agent is a primary or secondary alcohol (especially a chiral alcohol where stereochemical inversion is required), the Mitsunobu reaction is deployed[3]. Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate that activates the alcohol as an excellent leaving group. Because the pKa of 6-Methyl-[1,1'-biphenyl]-3-ol is approximately 10, it is sufficiently acidic to protonate the betaine intermediate. This protonation is the mandatory mechanistic trigger that drives the inversion of the alcohol without the need for harsh inorganic bases[4].
Quantitative Data: Reagent Efficacy
The following table summarizes the optimized conditions for the O-alkylation of 6-Methyl-[1,1'-biphenyl]-3-ol based on the nature of the alkylating agent.
Alkylating Agent
Reagent System
Solvent
Temp (°C)
Expected Yield
Mechanistic Note
Primary Halide (e.g., Benzyl bromide)
(1.5 eq)
DMF or MeCN
60 - 80
85 - 95%
Standard pathway; highly efficient with mild bases[1].
Objective: O-alkylation using a secondary or sterically hindered alkyl halide.
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-Methyl-[1,1'-biphenyl]-3-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
(2.0 eq). Causality: The base must be strictly anhydrous to prevent water from hydrogen-bonding with the phenoxide, which would drastically reduce its nucleophilicity. Stir at room temperature for 30 minutes until a slight color change indicates phenoxide formation.
Alkylation: Dropwise add the secondary alkyl halide (1.2 eq). Heat the reaction mixture to 80 °C.
Self-Validating Check (Reaction Progress): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The UV-active starting phenol will deplete, and a distinct, less polar product spot will emerge, validating conversion.
Workup & Validation: Quench the reaction with distilled water (5x the volume of DMF) and extract with Ethyl Acetate (3x). Self-Validating Step: Wash the combined organic layers with 1M NaOH. This critical step ensures any unreacted starting phenol is deprotonated and partitioned into the aqueous layer, guaranteeing the organic phase contains only the desired ether.
Purification: Wash with brine, dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography.
Protocol B: Mitsunobu O-Alkylation
Objective: Stereospecific O-alkylation using a chiral secondary alcohol.
Preparation: In an oven-dried flask under nitrogen, dissolve 6-Methyl-[1,1'-biphenyl]-3-ol (1.0 eq), the chiral secondary alcohol (1.2 eq), and
(1.5 eq) in anhydrous THF (0.1 M).
Activation: Cool the mixture to 0 °C in an ice bath. Dropwise add DIAD (1.5 eq) over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents the premature thermal degradation of the azodicarboxylate[3].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.
Self-Validating Check (Byproduct Formation): As the reaction proceeds, the formation of triphenylphosphine oxide (TPPO) serves as a chemical indicator of successful betaine turnover.
Workup & Validation: Concentrate the THF under reduced pressure. Self-Validating Step: Triturate the crude residue with cold diethyl ether/hexane (1:1). The bulk of the TPPO will precipitate as a white crystalline solid, validating the redox cycle of the phosphine and allowing easy removal via filtration.
Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the stereoinverted ether[4].
Reaction Selection Matrix
Decision matrix for selecting O-alkylation reagents for 6-Methyl-[1,1'-biphenyl]-3-ol.
References
[4] Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
[3] Mitsunobu Reaction. Organic Chemistry Portal. Available at:[Link]
[2] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines (Principles applicable to O-alkylation). ResearchGate. Available at:[Link]
[5] Synthesis by Substitution. Thieme E-Books. Available at:[Link]
Application Note: Protocols for the Regioselective Hydroxylation of 2-Methylbiphenyl
Executive Summary & Strategic Overview The hydroxylation of 2-methylbiphenyl (CAS: 643-58-3) represents a critical transformation in drug metabolism studies (DMPK) and the synthesis of functional materials (e.g., fluoren...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
The hydroxylation of 2-methylbiphenyl (CAS: 643-58-3) represents a critical transformation in drug metabolism studies (DMPK) and the synthesis of functional materials (e.g., fluorene precursors). The molecule presents two distinct competitive sites for oxidation:
Benzylic Position (
C-H): Yields (biphenyl-2-yl)methanol.[1] Crucial for synthetic scaffolding.
Aromatic Ring (
C-H): Yields various hydroxy-2-methylbiphenyl isomers. Crucial for metabolite identification and toxicology screening.
This guide provides two distinct, self-validating protocols to access these specific outcomes.
Strategic Decision Matrix
Feature
Protocol A: Chemical Conversion
Protocol B: Biocatalytic Transformation
Primary Target
Benzylic Hydroxyl (-CHOH)
Aromatic Hydroxyl (Phenolic -OH)
Mechanism
Radical Halogenation / Hydrolysis
P450 Monooxygenation (Heme-Iron Oxo)
Selectivity
>95% Benzylic (Thermodynamic)
Tunable (Enzyme Variant Dependent)
Scalability
High (Gram to Kilogram)
Low/Medium (Milligram to Gram)
Key Reagents
NBS, AIBN, CaCO
P450 BM3 Variant (e.g., 139-3), NADPH
Mechanistic Pathways & Logic[1]
The following diagram illustrates the divergent pathways controlled by the choice of protocol.
Figure 1: Divergent mechanistic pathways.[1] Protocol A exploits the weak benzylic C-H bond energy (~85 kcal/mol), while Protocol B utilizes the steric constraints of the P450 active site to target the aromatic ring.
Protocol A: Chemical Synthesis of (Biphenyl-2-yl)methanol
Target: Benzylic Hydroxylation
Rationale: Direct chemical oxidation of the methyl group is often over-oxidative (yielding carboxylic acids). The "Wohl-Ziegler" bromination followed by hydrolysis is the industry standard for reliability and regiocontrol.
Reaction: Heat the mixture to reflux (approx. 100°C) under an argon atmosphere.
Critical Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, replaced by the benzyl bromide (Rf ~0.6).[1] Reaction time is typically 2–4 hours.
Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo to yield crude 2-(bromomethyl)biphenyl. Do not purify; proceed immediately to hydrolysis to avoid decomposition.
Phase 2: Hydrolysis to Alcohol
Solvation: Dissolve the crude bromide in 1,4-Dioxane (15 mL) and Water (15 mL).
Reflux: Add CaCO
(1.5 g, excess) and heat to reflux for 12 hours.
Why CaCO
? It acts as a mild acid scavenger, preventing acid-catalyzed polymerization or dehydration.[1]
Extraction: Cool and filter. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na
Purification: Purify via flash column chromatography (Silica gel, 0
20% EtOAc in Hexanes).
Expected Yield: 75–85% as a colorless oil or low-melting solid.
Protocol B: Biocatalytic Aromatic Hydroxylation
Target: Aromatic Hydroxylation (Metabolite Generation)
Rationale: Chemical reagents struggle to hydroxylate the aromatic ring selectively without directing groups. Engineered Cytochrome P450 BM3 variants (e.g., variant 139-3 or 9-10A) possess expanded active sites that accept hydrophobic aromatics like 2-methylbiphenyl.[1]
Reagents & Biologicals[1][3][4][5][6][7]
Enzyme Source: E. coli BL21(DE3) expressing P450 BM3 variant (e.g., 139-3 or commercially available "P450-PMO" kits).[1]
Express at 20°C for 24 hours. Harvest cells, resuspend in KPi buffer, and lyse via sonication.[1] Clarify by centrifugation (lysate is usually sufficient; purification is optional).[1]
P450 BM3 Engineering: Glieder, A., Farinas, E. T., & Arnold, F. H. (2002).[1] "Laboratory evolution of a highly active alkane hydroxylase." Nature Biotechnology. Link (Describes variant 139-3 used for hydrophobic substrates).[1]
Metabolism of Biphenyls: Halpaap-Wood, K., et al. (1981).[1] "Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls." Xenobiotica. Link (Establishes 4-hydroxylation preference in biological systems).[1]
Chemical Synthesis (Suzuki Route): Google Patents CN102603485A.[1] "Preparation method of 2-methyl-3-biphenylmethanol." Link (Context for chemical synthesis of these scaffolds).
P450 Regioselectivity: Kille, S., et al. (2011).[1] "Regio- and Stereoselectivity of P450-catalysed Hydroxylation of Steroids Controlled by Laboratory Evolution." Journal of the American Chemical Society. Link (Demonstrates the plasticity of P450 BM3 active sites).[1]
General Pd-Catalyzed Hydroxylation: Huang, K.Y., et al. (2025).[1] "Ligand-Promoted Palladium(II)-Catalyzed ortho-Hydroxylation of Masked Benzyl Alcohols." Synthesis. Link (Modern alternative to radical bromination).[1]
Application Note: Advanced Crystallization Protocols for 6-Methyl-[1,1'-biphenyl]-3-ol
Introduction & Strategic Analysis 6-Methyl-[1,1'-biphenyl]-3-ol (also referred to as 5-phenyl-o-cresol or 3-hydroxy-6-methylbiphenyl) represents a specific class of sterically hindered phenols used as intermediates in th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Analysis
6-Methyl-[1,1'-biphenyl]-3-ol (also referred to as 5-phenyl-o-cresol or 3-hydroxy-6-methylbiphenyl) represents a specific class of sterically hindered phenols used as intermediates in the synthesis of biocides, liquid crystals, and specialized polymer stabilizers.
The purification of this molecule presents unique challenges due to its biphenyl core (lipophilic, rigid) combined with a phenolic hydroxyl group (polar, H-bond donor) and an ortho-methyl group (steric hindrance). Common impurities often include regioisomers (e.g., 4-methyl isomers), unreacted starting materials (phenylboronic acids, halotoluenes), and oxidation byproducts (quinones).
This guide outlines two robust crystallization protocols designed to achieve >99% purity. The selection of these methods is based on the "Polarity-Solubility" principle, balancing the hydrophobic biphenyl skeleton against the hydrophilic phenolic moiety.
Key Physical Properties (Estimated/Analogous)
Property
Value / Description
Physical State
Solid (Crystalline powder or needles)
Melting Point
Typically 80–150°C (Isomer dependent; requires empirical determination)
The choice of solvent is dictated by the impurity profile. For 6-Methyl-[1,1'-biphenyl]-3-ol, we utilize a Binary Solvent System to maximize yield and purity.
Solvent System
Role
Mechanism of Action
Toluene / Heptane
Primary Protocol
Toluene solubilizes the aromatic core via - interactions. Heptane acts as an anti-solvent, forcing the crystal lattice to form while keeping non-polar tars in solution.
Ethanol / Water
Secondary Protocol
Ethanol dissolves the phenol via H-bonding. Water dramatically reduces solubility, precipitating the product while retaining polar inorganic salts or boronic acids.
Isopropyl Alcohol (IPA)
Single Solvent
Useful for initial "crash" crystallization to remove bulk impurities before a final polish.
Best for: Removal of non-polar impurities and improving crystal habit (morphology).
Reagents & Equipment[2][4][5][6][7][8][9]
Crude 6-Methyl-[1,1'-biphenyl]-3-ol
Solvent A: Toluene (HPLC Grade)
Solvent B: Heptane (or Hexane)
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer, and temperature probe.
Step-by-Step Methodology
Dissolution (Saturation):
Charge the crude solid into the reactor.
Add Toluene at a ratio of 3-5 mL per gram of solid.
Heat the mixture to 70–80°C (below Toluene boiling point of 110°C).
Critical Check: If the solution is not clear, add more Toluene in 0.5 mL/g increments. If dark insoluble particles remain, perform a hot filtration.
Nucleation Point Determination:
Slowly cool the solution to 50°C .
Add Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed. This is the metastable zone boundary.
Re-heat slightly (approx. 5°C) until the solution clears again.
Seeding (The "Memory" Effect):
Add pure seed crystals (0.1 wt%) of 6-Methyl-[1,1'-biphenyl]-3-ol at 55°C .
Why: Seeding prevents "oiling out" (liquid-liquid phase separation), a common issue with phenols where the product separates as an oil rather than a crystal.
Controlled Cooling (Crystal Growth):
Ramp the temperature down to 20°C at a rate of 10°C per hour .
Once at 20°C, further cool to 0–5°C and hold for 2 hours to maximize yield.
Isolation:
Filter the slurry using a Buchner funnel or centrifuge.
Wash: Displace the mother liquor with a cold (0°C) mixture of Toluene/Heptane (1:3 ratio).
Drying: Dry under vacuum at 40–50°C to constant weight.
Protocol B: Green Recrystallization (Ethanol/Water)
Best for: Removal of polar impurities (salts, boronic acids) and final polishing.
Step-by-Step Methodology
Dissolution:
Dissolve crude material in Ethanol (95%) at reflux (~78°C). Use minimum solvent volume required for complete dissolution (approx. 2-3 mL/g).
Anti-Solvent Addition:
While maintaining reflux, slowly add Deionized Water until the solution becomes slightly turbid.
Add just enough Ethanol to clarify the solution again.
Cooling & Crystallization:
Remove the heat source and allow the flask to cool to room temperature undisturbed.
Note: Rapid stirring here can cause small, impure crystals. Slow, static cooling promotes large, pure needles.
Final Chill:
Place the vessel in an ice bath (0-4°C) for 1 hour.
Filtration:
Filter and wash with cold 50% Ethanol/Water.
Process Visualization (Workflow Logic)
The following diagram illustrates the decision logic and workflow for the crystallization process.
Caption: Decision matrix for solvent selection and step-by-step crystallization workflow for 6-Methyl-[1,1'-biphenyl]-3-ol.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Product separates as a liquid droplet before crystallizing. Common in phenols.
1.[1] Seed Early: Add seeds at a higher temperature.2. Slow Down: Reduce cooling rate.3. Increase Solvent: Add more Toluene to keep the oil phase dissolved.
Low Yield
Product remains in mother liquor.
1. Lower Temp: Cool to -10°C.2. Anti-solvent: Increase the ratio of Heptane or Water.3. Concentration: Evaporate 20% of solvent before cooling.
Colored Crystals
Oxidized phenols (quinones) trapped in lattice.
1. Charcoal Treatment: Add activated carbon (e.g., Darco G-60) during the hot dissolution step, stir for 15 mins, then hot filter.2. Wash: Use a more thorough wash with cold solvent.
References
PubChem Compound Summary. (n.d.). 6-Methyl-[1,1'-biphenyl]-3-ol (CAS 50715-86-1).[2] National Center for Biotechnology Information. Retrieved from [Link]
Boroncore Catalog. (n.d.). Product Data: 6-Methyl-[1,1'-biphenyl]-3-ol.[2] Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Reference for solubility principles of biphenyl systems).
Application Note: Accelerating the Synthesis of Sterically Hindered Biphenyl Phenols via Microwave-Assisted Suzuki-Miyaura Coupling
Introduction: The Challenge and Opportunity of Hindered Biaryls Sterically hindered biphenyl phenols and their derivatives are crucial structural motifs in medicinal chemistry, materials science, and catalysis. Their uni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge and Opportunity of Hindered Biaryls
Sterically hindered biphenyl phenols and their derivatives are crucial structural motifs in medicinal chemistry, materials science, and catalysis. Their unique, non-planar (atropisomeric) geometry, arising from restricted rotation around the aryl-aryl single bond, imparts specific and often highly desirable properties. However, the very steric hindrance that makes these molecules valuable also renders their synthesis a significant challenge for traditional organic chemistry methods. Conventional thermal heating often requires long reaction times, high catalyst loadings, and harsh conditions, leading to low yields and the formation of undesirable by-products.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology to overcome these synthetic hurdles.[1][2] By utilizing direct, high-speed "in-core" heating of polar reagents and solvents, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[3][4] This application note provides a comprehensive guide for researchers on leveraging MAOS for the efficient and reliable synthesis of sterically hindered biphenyl phenols, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Scientific Principles: Synergy of Microwave Heating and Palladium Catalysis
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5] It typically involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[6] The catalytic cycle proceeds through three key steps:
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., a bromophenol), forming a Pd(II) complex.
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[7]
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
For sterically hindered substrates, the reductive elimination step is often the rate-limiting step. Bulky groups on the palladium complex can impede the final bond formation.
The Microwave Advantage
Conventional heating relies on slow, inefficient heat transfer from an external source through the vessel walls to the solvent. Microwave energy, conversely, directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[3] This leads to:
Rapid & Uniform Heating: Reaching high target temperatures in seconds, minimizing the formation of thermal decomposition by-products.[9]
Superheating in Sealed Vessels: Microwave reactors can safely heat solvents far above their atmospheric boiling points, dramatically accelerating reaction kinetics according to the Arrhenius equation.[4] A reaction that takes 8 hours at 80°C might be completed in minutes at 120-140°C.
Selective Heating: In some cases, microwaves can selectively heat the palladium catalyst particles more than the surrounding bulk solution, leading to localized "hot spots" that further enhance catalytic activity.
This rapid, high-temperature capability is particularly effective for driving the difficult reductive elimination of sterically demanding products, making MAOS an ideal technology for synthesizing hindered biphenyls.
Experimental Protocol: Synthesis of 2-Phenylphenol
This protocol details a representative microwave-assisted Suzuki-Miyaura coupling of 2-bromophenol with phenylboronic acid.
Reagents and Equipment
Reactants: 2-Bromophenol, Phenylboronic Acid
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PEPPSI-iPr for more challenging couplings.[10][11]
Base: Potassium Carbonate (K₂CO₃), anhydrous
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Equipment: Dedicated microwave synthesis reactor, 10 mL microwave reaction vial with stir bar, standard laboratory glassware for workup, silica gel for chromatography.
Step-by-Step Procedure
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromophenol (1.0 mmol, 173 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). To this solid mixture, add 5 mL of the 1,4-dioxane/water (4:1) solvent system.
Sealing the Vessel: Securely cap the vial using a specialized crimper for the microwave reactor. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Program the instrument with the following parameters:
Temperature: 120 °C (Temperature will be monitored and controlled by the instrument's IR sensor)
Ramp Time: 1 minute
Hold Time: 15 minutes
Power: Dynamic (The instrument will automatically modulate power to maintain the target temperature)
Stirring: On (Medium speed)
Reaction Cooldown: After the irradiation is complete, the instrument will cool the reaction vial to a safe handling temperature (typically <50 °C) using compressed air.
Workup:
Once cooled, carefully open the vial.
Dilute the reaction mixture with 20 mL of ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with 15 mL of water, followed by 15 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylphenol as a white solid.
Workflow Visualization
Caption: Experimental workflow for microwave-assisted synthesis.
Optimization and Data
For more sterically demanding substrates, optimization of reaction parameters is crucial. A systematic screening of catalysts, bases, solvents, and temperatures can rapidly identify the ideal conditions.
Entry
Aryl Halide
Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (min)
Yield (%)
1
2-Bromo-6-methylphenol
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
120
20
45
2
2-Bromo-6-methylphenol
Phenylboronic acid
Pd(dppf)Cl₂ (3)
K₂CO₃
Dioxane/H₂O
120
20
68
3
2-Bromo-6-methylphenol
Phenylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
Dioxane/H₂O
120
20
85
4
2-Bromo-6-methylphenol
Phenylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
Toluene/H₂O
140
15
91
5
2-Bromo-6-methylphenol
2-Methylphenyl-boronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
Toluene/H₂O
140
30
72
Table Analysis: This representative data shows that for a more hindered substrate (entry 1), switching to a more robust catalyst like Pd(dppf)Cl₂ improves the yield (entry 2). Changing the base to the more soluble and reactive cesium carbonate (Cs₂CO₃) provides a significant boost (entry 3). Finally, increasing the temperature, which is easily achieved with microwave heating, further optimizes the reaction (entry 4). Coupling two sterically hindered partners (entry 5) requires a longer reaction time but still provides a good yield under optimized microwave conditions.
1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Increase the reaction temperature in 10-20°C increments or prolong the hold time.[10] 3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
Significant Homocoupling of Boronic Acid
1. Presence of oxygen in the reaction vessel. 2. Catalyst degradation.
1. Degas the solvent mixture by sparging with nitrogen or argon before adding to the vial. 2. Use a more stable catalyst or slightly increase catalyst loading.
Dehalogenation of Aryl Halide
1. Impurities in reagents. 2. Reaction temperature is too high for the substrate.
1. Ensure high purity of starting materials. 2. Lower the reaction temperature and increase the reaction time.
Low Yield after Purification
1. Product is water-soluble. 2. Difficult chromatographic separation.
1. Perform back-extraction of the aqueous layers. 2. Try a different solvent system for chromatography or consider recrystallization.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for synthesizing sterically hindered biphenyl phenols. By leveraging rapid, controlled heating, researchers can significantly reduce reaction times, improve yields, and access complex molecular architectures that are difficult to obtain through conventional means. The protocols and guidelines presented here offer a robust starting point for developing efficient synthetic routes to this important class of molecules, accelerating discovery in drug development and materials science.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Gaspar, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1930. Retrieved from [Link]
Dandapani, H., et al. (2019). Microwave assisted cross-coupling reactions using palladium nanoparticles in aqueous media. Journal of Organometallic Chemistry, 881, 69-76. Retrieved from [Link]
ResearchGate. (n.d.). Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Retrieved from [Link]
Santana, H., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(11), 2535. Retrieved from [Link]
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Retrieved from [Link]
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
Nguyen, H. M., et al. (2017). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Tetrahedron Letters, 58(2), 159-162. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Royal Society of Chemistry. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Retrieved from [Link]
Indian Academy of Sciences. (2013). Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. Retrieved from [Link]
Gupta, A. K., Singh, N., & Singh, K. N. (2013). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. Current Organic Chemistry, 17(5), 474-490. Retrieved from [Link]
MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Retrieved from [Link]
Kabalka, G. W., et al. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 11(12), 974-979. Retrieved from [Link]
Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. Retrieved from [Link]
OICC Press. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN-dimeric ortho-palladated complex under microwave irradiation and conventional heating. Retrieved from [Link]
MDPI. (2019). Overcoming Stability Problems in Microwave-Assisted Heterogeneous Catalytic Processes Affected by Catalyst Coking. Retrieved from [Link]
Salih, K. S. M., & Baqi, Y. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Catalysts, 10(1), 4. Retrieved from [Link]
Frontiers in Chemistry. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Retrieved from [Link]
Strategic Protection of 3-Hydroxy-6-methylbiphenyl: Steric Considerations and Protocol Optimization
Executive Summary This guide details the strategic selection and installation of protecting groups (PG) for 3-hydroxy-6-methylbiphenyl . Unlike standard phenol protection, this scaffold presents a unique "twisted" biaryl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the strategic selection and installation of protecting groups (PG) for 3-hydroxy-6-methylbiphenyl . Unlike standard phenol protection, this scaffold presents a unique "twisted" biaryl architecture driven by the C6-methyl group. While the C3-hydroxyl is sterically accessible, the lipophilicity of the biaryl core and the potential for atropisomerism dictate that PG selection must be driven by solubility modulation and downstream orthogonality rather than mere steric accessibility.
This protocol covers three distinct strategic workflows:
Methoxymethyl (MOM) Ether: For base-catalyzed cross-coupling or lithiation.
Silyl Ethers (TBS/TIPS): For transient protection and solubility enhancement.
Pivalate Esters: For oxidative stability during benzylic functionalization of the C6-methyl group.
Structural & Strategic Analysis[1]
The "Twist" and the "Open" Hydroxyl
To design an effective synthesis, one must understand the spatial reality of the molecule:
The Biaryl Axis (C1-C1'): The C6-methyl group is ortho to the biaryl linkage. This creates significant steric clash with the protons of the adjacent phenyl ring, forcing the two aromatic rings out of planarity. This "twist" reduces
-stacking and increases solubility in organic solvents compared to flat biphenyls.
The C3-Hydroxyl: Located meta to the biaryl junction and para to the methyl group.
Implication: Standard reagents will work kinetically. The challenge is purification (separating the lipophilic product from lipophilic byproducts) and stability (preventing migration or cleavage during C6-methyl modifications).
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal strategy for your specific synthetic route.
Figure 1: Decision matrix for protecting group selection based on downstream chemistry.
Detailed Protocols
Strategy A: Methoxymethyl (MOM) Ether
Best For: Reactions involving strong bases (n-BuLi, Grignards) or reducing agents (LiAlH4).
Mechanism: The phenoxide displaces the chloride from MOM-Cl via an SN2 pathway. The resulting acetal is stable to base but cleaves easily with mild acid.
Safety Warning
MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen.
Alternative: Use dimethoxymethane with P2O5 if strict safety regulations prohibit MOM-Cl.
Control: All operations must occur in a fume hood with double-gloving. Quench all glassware in aqueous ammonia before removal from the hood.
Protocol
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge 3-hydroxy-6-methylbiphenyl (1.0 eq, 5.4 mmol, 1.0 g) and anhydrous DCM (20 mL). Cool to 0 °C.
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq, 10.8 mmol, 1.9 mL). The solution may darken slightly.
Reagent Addition: Add MOM-Cl (1.5 eq, 8.1 mmol, 0.62 mL) dropwise via syringe over 5 minutes.
Note: The reaction is usually exothermic. Maintain 0 °C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
Monitoring: TLC (Hexane/EtOAc 8:2). Product Rf ~0.6; SM Rf ~0.3.
Workup: Quench with saturated NH4Cl (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na2SO4.
Purification: Flash chromatography (SiO2, 5% EtOAc in Hexanes).
Yield Expectation: 90-95% (Clear, viscous oil).
Strategy B: Pivalate Ester (O-Piv)
Best For: Radical bromination of the C6-methyl group (NBS) or oxidations. The bulky tert-butyl group prevents nucleophilic attack at the carbonyl, making it more robust than a simple acetate.
Bonus: The Pivalate group can serve as a Directed Ortho Metalation (DoM) group if lithiation at C2/C4 is desired later.
Why Pyridine? Acts as both solvent and proton scavenger.
Addition: Add Pivaloyl Chloride (1.2 eq, 6.5 mmol, 0.8 mL) dropwise at 0 °C.
Catalysis: Add a single crystal of DMAP (4-Dimethylaminopyridine).
Mechanistic Insight: DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction 1000x.
Reaction: Stir at RT for 2 hours.
Workup: Dilute with Et2O (50 mL). Wash vigorously with 1M HCl (3 x 20 mL) to remove pyridine (crucial for crystallization). Wash with NaHCO3 and Brine.[1]
Purification: Recrystallization from cold Hexane/Ethanol is often possible due to the high crystallinity of pivalates.
Best For: Temporary protection, modulating solubility, and mild deprotection (Fluoride).
Constraint: Silyl ethers can migrate or cleave under highly basic conditions (e.g., refluxing alkoxides).
Protocol (Imidazole Method)
Setup: 50 mL RBF, N2 atmosphere.
Dissolution: Dissolve substrate (1.0 g) in anhydrous DMF (5 mL).
Concentration: Keep highly concentrated (1M) to accelerate the reaction.
Reagents: Add Imidazole (2.5 eq, 13.5 mmol, 0.92 g) followed by TBS-Cl (1.2 eq, 6.5 mmol, 0.98 g).
Reaction: Stir at RT for 3–12 hours.
Self-Validation: If conversion stalls, heat to 40 °C. The C6-methyl does not block the C3-OH, but the overall biaryl bulk can slow kinetics slightly compared to phenol.
Workup: Pour into water (50 mL). Extract with Hexanes (3 x 20 mL).
Note: Use Hexanes, not EtOAc, to avoid pulling DMF into the organic layer.
Purification: Filtration through a short silica plug (eluting with 100% Hexanes).
Yield Expectation: 92-96% (Colorless oil or low-melting solid).
Comparative Data & Deprotection
Strategy
Reagents (Install)
Stability Profile
Deprotection Method
Yield (Typ.)
MOM
MOM-Cl, DIPEA
Base: High Acid: Low Ox: High
6M HCl / MeOH (Reflux) or BBr3 (0°C)
94%
Pivalate
PivCl, Pyridine
Base: Low Acid: Med Ox: High
DIBAL-H (0°C) or LiOH / THF / H2O
96%
TBS
TBSCl, Imidazole
Base: Med Acid: Low Ox: Med
TBAF / THF (RT) or K2CO3 / MeOH (if Phenol)
95%
Critical Deprotection Note for TBS
While TBAF is standard, it is basic. If your molecule contains base-sensitive motifs (like an ester on the C6-methyl), use TAS-F or acidic conditions (AcOH/THF/Water 3:1:1) to remove the TBS group without hydrolysis.
Synthesis Workflow Diagram
The following diagram illustrates a typical workflow where the C6-methyl group is functionalized (e.g., to a biaryl acid) while the C3-phenol is protected.
Figure 2: Workflow for functionalizing the C6-methyl group using Pivalate protection.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Dettori, M. A., et al. "Synthesis of Hydroxylated Biphenyl Derivatives...".[4] ChemMedChem, 2021 , 16, 1022-1033.[4] (Demonstrates phenol protection in biaryl systems for drug discovery).
Mineno, T., et al. "The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification."[3] Green and Sustainable Chemistry, 2022 , 12, 83-90.[3] (Comparative stability of TBDMS vs Esters).
Fujioka, H., et al. "One-Pot Synthesis of Differentially Protected Diols." Org.[5][6][7] Lett., 2009 , 11, 5138.[8] (MOM protection strategies in hindered environments).
Technical Support Center: Palladium Impurity Removal from Biphenylol Products
This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of removing palladium impurities from biphenylol products. Palladium-catalyzed cross-coupling re...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of removing palladium impurities from biphenylol products. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for synthesizing these compounds. However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to regulatory limits and potential toxicity.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My biphenylol product is discolored (gray or black) after initial work-up. What does this indicate and what is the first step I should take?
This discoloration is a common indicator of residual palladium, often in the form of colloidal particles that are not removed by standard filtration.[4]
Underlying Cause: During the reaction, the palladium catalyst can be reduced to its metallic state (Pd(0)) and aggregate into fine, insoluble particles. These particles can be difficult to separate from the product through simple filtration.
Recommended First Step: Filtration through Celite®. A straightforward and often effective initial step is to dilute your reaction mixture with a suitable organic solvent and filter it through a pad of Celite®.[4][5] The Celite provides a porous filter bed that can trap these finely dispersed palladium particles.[4][5]
Q2: I've tried filtration with Celite®, but my product still shows significant palladium content upon analysis. What are my next options?
If physical filtration is insufficient, the palladium is likely in a dissolved or very finely dispersed state, requiring more targeted removal methods. The two primary approaches are adsorption and crystallization.
Option 1: Activated Carbon Treatment. Activated carbon is a cost-effective and widely used adsorbent for removing a variety of impurities, including dissolved palladium.[4][6][7][8]
Mechanism: Activated carbon possesses a high surface area and a porous structure, allowing it to adsorb palladium species through a combination of physisorption and chemisorption.[6] It can be effective for various forms of palladium, including different oxidation states.[7][8]
Caution: A significant drawback of activated carbon is its potential to adsorb the desired product, leading to yield loss.[6] It is crucial to optimize the amount of carbon used and the treatment time to balance impurity removal with product recovery.
Option 2: Palladium Scavenger Resins. These are solid-supported materials, typically silica gel or polymers, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[1][7][9]
Mechanism: Scavenger resins work by chemisorption, where the functional groups on the resin surface form strong coordinate bonds with the palladium atoms, effectively "scavenging" them from the solution.[6] This method is generally more selective than activated carbon, minimizing product loss.[3]
Q3: How do I choose between activated carbon and a scavenger resin?
The choice depends on several factors, including the cost, the level of palladium contamination, and the value of your biphenylol product.
Less selective, may adsorb the product, leading to yield loss.[6]
Highly selective for palladium, minimizing product loss.[3]
Efficiency
Can be very effective, but may require optimization.
Often highly efficient, capable of reducing palladium to <1 ppm.[9]
Regeneration
Not typically regenerated in a lab setting.
Some types can be regenerated, but often used once.
Recommendation: For early-stage research or when cost is a primary concern, activated carbon is a good starting point. For high-value products, late-stage development, or when stringent purity is required, scavenger resins are often the more reliable and ultimately more cost-effective choice due to higher product recovery.[9]
Q4: Can crystallization alone be used to remove palladium impurities?
Crystallization is a powerful purification technique that can sometimes be effective at removing palladium.[6][10] As the biphenylol product crystallizes from the solution, impurities are ideally left behind in the mother liquor.[6]
However, success is not guaranteed. Biphenylol molecules, like many APIs, contain heteroatoms that can chelate with palladium, causing the metal to be incorporated into the crystal lattice.[6] In some cases, crystallization can even concentrate the palladium within the product.[3]
Enhancing Crystallization for Palladium Removal: The effectiveness of crystallization can sometimes be improved by adding ligands, such as N-acetylcysteine or thiourea, which bind to the palladium and keep it dissolved in the mother liquor.[1][2]
Q5: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have strict limits on elemental impurities. For platinum group metals, which include palladium, the limit is typically less than 5 ppm as a group.[1][2]
Q6: How can I accurately quantify the amount of residual palladium in my product?
Accurate quantification is crucial to ensure your purification methods are effective and your final product meets regulatory standards.
Standard Methods: The most common and reliable methods for quantifying trace levels of palladium are inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectrometry (ICP-OES).[1][11][12] These techniques offer high sensitivity and are the methods of choice for final quality control.[1][11][12]
In-Process Monitoring: For more rapid, in-process checks to screen the effectiveness of different scavenging methods, fluorescent-based assays are available.[1][2][13] These can provide a quicker turnaround than ICP-MS but are not a replacement for final validation.[1][2][12] It's important to note that potential volatility of palladium compounds can lead to analytical errors in some ICP-MS procedures, and methods to mitigate this, such as using thioacetamide to form a non-volatile complex, have been developed.[14][15]
Troubleshooting and Experimental Protocols
Scenario 1: High Palladium Levels Persist After Activated Carbon Treatment
Possible Cause:
Insufficient Contact Time or Temperature: The adsorption process may not have reached equilibrium.
Incorrect Carbon Loading: Too little carbon will result in incomplete removal, while too much can lead to excessive product loss.
Palladium Species is Not Amenable to Adsorption: The specific palladium complex in your mixture may have a low affinity for activated carbon.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ineffective activated carbon treatment.
Experimental Protocol: Activated Carbon Treatment
Reaction Cooldown: After the completion of the palladium-catalyzed reaction, allow the mixture to cool to room temperature.
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the reaction mixture. A typical starting point is 0.2 weight equivalents relative to the theoretical product yield.[6]
Stirring and Heating: Stir the suspension at a moderately elevated temperature (e.g., 45 °C) for a defined period.[6] Start with a 4-hour treatment and consider extending to 18 hours if necessary.[6]
Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon.
Washing: Thoroughly wash the filter cake with the reaction solvent to recover as much of the adsorbed product as possible.
Analysis: Concentrate the filtrate and analyze a sample for palladium content using ICP-MS.
Scenario 2: Choosing and Using a Palladium Scavenger Resin
Decision-Making Process for Scavenger Selection:
Caption: Logic for selecting and implementing a scavenger resin.
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica Gel
Initial Analysis: Before treatment, take a sample of your crude product solution to determine the initial palladium concentration (in ppm) via ICP-MS. This will help you calculate the required amount of scavenger.
Scavenger Addition: To the solution of your crude biphenylol product, add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol). A common starting point is to use 3-5 equivalents of the scavenger relative to the molar amount of palladium present.
Stirring: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the progress. A typical duration is between 4 to 16 hours.
Filtration: Remove the scavenger resin by filtration.
Solvent Wash: Wash the resin with a small amount of clean solvent to recover any non-specifically bound product.
Final Analysis: Combine the filtrate and the washings, then analyze a sample for final palladium content to confirm successful removal.
Highly dependent on the nature of the palladium impurity.
By understanding the underlying principles of these purification techniques and following a logical troubleshooting approach, researchers can effectively remove palladium impurities from their biphenylol products, ensuring high purity and compliance with regulatory standards.
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. (2025, August 6).
Palladium API Screening Fluorescent Detection Kit - Arbor Assays.
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry (RSC Publishing).
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters | Spectroscopy Online. (2020, December 20).
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. (2020, October 21).
Palladium Detection for API - Arbor Assays. (2000, May 4).
Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry - MDPI. (2022, January 28).
Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis - Benchchem.
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
Technical Support Center: Navigating the Solubility Challenges of 6-Methyl-[1,1'-biphenyl]-3-ol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methyl-[1,1'-biphenyl]-3-ol. This resource provides in-depth troubleshooting advice and freq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methyl-[1,1'-biphenyl]-3-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges in your experimental workflows.
Understanding the Molecule: Physicochemical Profile
Property
Estimated Value/Characteristic
Implication for Aqueous Solubility
Molecular Weight
~184.24 g/mol
Moderate molecular weight, less of a direct hindrance to solubility compared to larger molecules.
LogP (Octanol-Water Partition Coefficient)
High (Estimated > 3)
The biphenyl structure is highly lipophilic, leading to poor partitioning into water. This is the primary driver of low solubility.
pKa (Acid Dissociation Constant)
~9-10 (typical for phenols)
The hydroxyl group is weakly acidic. At pH values significantly above the pKa, the molecule will deprotonate to form a more soluble phenoxide anion.[1]
Melting Point
Likely a solid at room temperature
High crystal lattice energy can further impede dissolution.
Hydrogen Bonding
One hydrogen bond donor (hydroxyl group) and potential for pi-system interactions.
While the hydroxyl group can interact with water, the large hydrophobic surface area dominates.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Initial Observations & Basic Troubleshooting
Question 1: I've added 6-Methyl-[1,1'-biphenyl]-3-ol to my aqueous buffer, but it's not dissolving. I can see solid particles suspended in the liquid. What's my first step?
Your first step is to confirm that you are not exceeding the compound's intrinsic aqueous solubility. For a hydrophobic molecule like this, the solubility in a neutral aqueous buffer is expected to be very low.
Recommended Action:
Determine the thermodynamic solubility. This is a crucial baseline measurement. The shake-flask method is the gold standard.[2][3]
Visually inspect for any signs of dissolution. Even slight changes in the appearance of the solid material can be informative.
Consider if the undissolved material is the active pharmaceutical ingredient (API) in its original form. It's good practice to characterize the solid material before and after the solubility experiment to check for any changes in its physical form (e.g., polymorphism).
pH Adjustment for Solubility Enhancement
Question 2: Can I improve the solubility by changing the pH of my solution?
Yes, for ionizable compounds like 6-Methyl-[1,1'-biphenyl]-3-ol, pH modification is a powerful and straightforward initial approach.[4]
Scientific Rationale: The hydroxyl group on the phenyl ring is weakly acidic. By raising the pH of the aqueous medium to be approximately two or more units above the compound's pKa, you can deprotonate the hydroxyl group to form the more polar and significantly more water-soluble phenoxide salt.[1]
Troubleshooting Steps:
My compound still isn't dissolving even at high pH.
Reason: While solubility increases with pH, there is a limit. You may have reached the solubility limit of the phenoxide salt form. Also, ensure your pH is sufficiently high to deprotonate a significant portion of the molecules.
Caution: Be mindful of the stability of your compound at high pH. Phenolic compounds can be susceptible to oxidative degradation in alkaline conditions, especially in the presence of oxygen.[1][5] It is advisable to conduct stability studies at the target pH.
I'm observing a color change in my solution at high pH.
Reason: This could be an indication of compound degradation.
Recommendation: Use freshly prepared solutions and consider blanketing your vessel with an inert gas like nitrogen or argon to minimize oxidation.
Advanced Solubilization Strategies
If pH adjustment is insufficient or not compatible with your experimental system, several other techniques can be employed.
Workflow for Selecting a Solubility Enhancement Method
Caption: Decision-making workflow for solubility enhancement.
Co-solvents
Question 3: I can't alter the pH. Can I use a co-solvent to increase solubility?
Yes, using a water-miscible organic solvent, or co-solvent, is a common and effective technique.[6][7]
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic 6-Methyl-[1,1'-biphenyl]-3-ol to dissolve.[8] They essentially reduce the interfacial tension between the solute and the solvent.
My compound precipitates when I dilute the co-solvent solution with my aqueous buffer.
Reason: You have likely exceeded the solubility limit in the final solvent mixture.
Recommendation: Prepare a concentration curve of your compound in various co-solvent/water ratios to determine the optimal concentration that remains stable upon dilution.
I'm concerned about the biological effects of the co-solvent in my assay.
Reason: This is a valid concern as organic solvents can impact protein structure and cell viability.
Recommendation: Always run a vehicle control (your co-solvent/buffer mixture without the compound) to assess the baseline effects of the solvent system on your experiment. Aim to use the lowest concentration of co-solvent necessary.
Cyclodextrins
Question 4: I need to avoid organic solvents. Are there other options?
Cyclodextrins are an excellent alternative for improving aqueous solubility without the use of organic co-solvents.[9][10][]
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][12] The non-polar biphenyl portion of 6-Methyl-[1,1'-biphenyl]-3-ol can be encapsulated within the hydrophobic core of the cyclodextrin, forming an inclusion complex.[10][] This complex has a hydrophilic exterior, allowing it to dissolve readily in water.
Technical Support Center: Troubleshooting & Storage Guide for Methylbiphenyl Phenols
Welcome to the Technical Support Center. Methylbiphenyl phenols are highly versatile building blocks in drug discovery, polymer chemistry, and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Methylbiphenyl phenols are highly versatile building blocks in drug discovery, polymer chemistry, and materials science. However, their electron-rich aromatic systems make them highly susceptible to autoxidation. This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compounds during storage and handling.
Mechanistic Overview: Why Do Methylbiphenyl Phenols Degrade?
To prevent degradation, we must first understand the causality behind it. Phenols undergo oxidation via a pathway involving the loss of two electrons and two protons[1]. The electron-donating hydroxyl group, combined with the inductive effect of methyl substituents, significantly enhances the reactivity of the aromatic ring, enabling oxidation even in the absence of an α-hydrogen[1].
When exposed to oxygen, light, or transition metal impurities, the phenol undergoes Hydrogen Atom Transfer (HAT) to form a phenoxyl radical[2]. Because the biphenyl system provides extensive resonance stabilization, this radical persists long enough to undergo destructive secondary reactions:
Further Oxidation: The loss of another electron and subsequent deprotonation by water produces colored o- or p-quinones[1].
Dimerization: Radical coupling leads to biphenoquinones or complex dimeric impurities[3].
Visualization of the Degradation Pathway
Autoxidation pathway of methylbiphenyl phenols leading to quinone and dimer impurities.
Troubleshooting FAQs
Q1: My freshly synthesized white powder turned pink/yellow after a month in the fridge. What happened, and can I rescue it?A: The discoloration is a classic hallmark of quinone or biphenoquinone formation. Phenols oxidize to quinones in the presence of trace oxygen and moisture[1]. Even at parts-per-million levels, quinones are highly chromophoric (strongly colored).
Rescue: Quinones can often be readily reduced back to the parent benzenediols/phenols using mild reducing agents[1] (e.g., sodium dithionite or ascorbic acid washes during an extractive workup). However, if dimerization has occurred, you must re-purify the batch via column chromatography or recrystallization.
Q2: I store my samples at -20°C. Why are they still degrading?A: Temperature control alone is insufficient if the headspace contains oxygen or if the sample is hygroscopic. Moisture acts as a base; subsequent deprotonation by water produces a semiquinone radical that is stabilized by resonance, accelerating the degradation[1]. You must eliminate water activity and oxygen. We recommend storing under an inert atmosphere.
Q3: Should I add an antioxidant like BHT to my storage solutions?A: It depends on your downstream application. BHT (Butylated hydroxytoluene) is a hindered phenol that acts as a radical-trapping antioxidant by donating a hydrogen atom to peroxyl radicals[2]. While it will preferentially scavenge radicals and protect your methylbiphenyl phenol, it introduces a chemical impurity into your workflow. For pristine analytical standards, it is better to rely on environmental controls (Argon, darkness, -80°C) rather than chemical additives.
Standard Operating Procedure (SOP): Optimal Aliquoting & Storage
To establish a self-validating system of preservation, follow this step-by-step methodology for the long-term storage (>6 months) of sensitive methylbiphenyl phenols.
Step 1: Complete Desiccation
Transfer the purified compound to an amber glass vial. Causality: Actinic glass protects against UV-induced homolysis and light-enhanced degradation, which significantly affects phenolic stability[4].
Dry the sample on a high-vacuum line (< 0.1 Torr) for at least 12 hours to remove trace solvents and moisture.
Step 2: Inert Gas Backfilling
While still under vacuum, backfill the manifold with ultra-high purity (UHP) Argon.
Causality: Argon is denser than air (1.78 g/L vs 1.22 g/L). When the vial is opened briefly to cap it, the Argon remains settled over the powder, preventing oxygen ingress and interrupting the autoxidation chain reaction.
Step 3: Hermetic Sealing
Cap the vial tightly with a PTFE-lined septum cap. Avoid standard rubber septa, which are permeable to oxygen over long periods.
Wrap the cap boundary tightly with Parafilm to create a secondary moisture barrier.
Step 4: Temperature-Controlled Storage
Place the sealed vial inside a secondary container (e.g., a desiccator jar containing Drierite).
Store the secondary container in a monitored -20°C or -80°C freezer.
Quantitative Storage Stability Profiles
The following table synthesizes expected stability data based on varying storage conditions, demonstrating the critical need for combined environmental controls.
Storage Condition
Atmosphere
Light Exposure
Est. Half-Life / Stability
Primary Degradant Observed
Ambient (25°C)
Air
Direct Light
< 2 Weeks
Complex polymeric mixtures
Refrigerated (4°C)
Air
Dark (Amber Vial)
2–3 Months
o- and p-Quinones
Frozen (-20°C)
Air
Dark (Amber Vial)
6–8 Months
Trace Quinones
Cryogenic (-80°C)
Argon
Dark (Amber Vial)
> 2 Years (Stable)
None detected
Solution (DMSO, 25°C)
Air
Ambient Lab Light
< 48 Hours
Biphenoquinones / Dimers
Note on Solution Storage: Phenolic compounds degrade exceptionally fast in DMSO due to its hygroscopic nature and potential to act as an oxidant under certain conditions. Always prepare solutions fresh before assays.
References
Oxidation of Phenols to Quinones
Source: JoVE
URL:[Link]
Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX)
Source: PMC (National Institutes of Health)
URL:[Link]
Stability of Phenolic Compounds in Grape Stem Extracts
Source: MDPI
URL:[Link]
Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants
Source: PMC (National Institutes of Health)
URL:[Link]
Technical Support Center: Troubleshooting Homocoupling in Biaryl Synthesis
Executive Summary & Diagnostic Triage Homocoupling (the formation of Ar¹-Ar¹ or Ar²-Ar² dimers) is the most persistent parasitic reaction in transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Negish...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Triage
Homocoupling (the formation of Ar¹-Ar¹ or Ar²-Ar² dimers) is the most persistent parasitic reaction in transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Negishi). It compromises yield, complicates purification due to similar polarity with the product, and skews stoichiometric ratios.
Immediate Triage: Identify Your Dimer
Before applying a fix, you must identify which partner is dimerizing.
Observation
Diagnosis
Primary Cause
Dimer of Nucleophile (e.g., Boronic Acid Ar¹-Ar¹)
Oxidative Homocoupling
Oxygen ingress, Pd(II) precatalyst activation, or Cu(II) contamination.
Dimer of Electrophile (e.g., Aryl Halide Ar²-Ar²)
Reductive Homocoupling
Ligand scrambling (disproportionation), alcohol solvents acting as reductants, or excessive catalyst loading.
Q: Why is my boronic acid dimerizing instead of coupling?
A: This is an oxidative process dependent on the presence of an oxidant—most commonly atmospheric oxygen.
The Mechanism:
In the Suzuki-Miyaura reaction, the catalytic cycle requires a Pd(0) species.[1][2][3] If oxygen is present, it can oxidize the intermediate Pd(0) or facilitate a "Glaser-type" pathway where two boronic acids transmetallate onto a Pd(II) center.[4][5][6]
Oxygen-Promoted:
re-oxidizes Pd(0) to a peroxo-Pd(II) species, which consumes two equivalents of boronic acid to release the homocoupler and water [1].
Precatalyst Activation: If using a Pd(II) source (e.g.,
) without a separate reductant, the boronic acid itself acts as the reducing agent, generating one equivalent of homocoupler for every equivalent of Pd loaded [2].
Q: I degassed my solvent, but the dimer persists. What did I miss?
A: "Degassing" is a spectrum. Simple sonication or a quick vacuum pull is often insufficient for sensitive reactions.
Headspace Diffusion: Even if the liquid is degassed, oxygen in the reaction vessel headspace can diffuse back in.
Base Purity: Carbonate bases can absorb moisture and
, altering the pH and potentially introducing oxidants if low-grade reagents are used.
Leak Rate: Standard septa can leak
over long reaction times (12h+).
Corrective Protocol: The "Subsurface Sparge"
Do not rely on freeze-pump-thaw for large volumes (>50 mL). Use active sparging.
Insert a long needle or gas dispersion tube directly into the solvent.
Bubble Argon (heavier than air) or Nitrogen vigorously for 15–30 minutes .
Maintain a positive pressure of inert gas throughout the reaction, not just a static balloon.
Q: Can I chemically suppress this side reaction?
A: Yes. If physical deoxygenation fails, use a "sacrificial" reductant.
Add Potassium Formate: Adding catalytic amounts of formate can reduce Pd(II) back to Pd(0) faster than the homocoupling cycle can proceed [3].
Switch Precatalysts: Move from Pd(II) salts to Pd(0) sources like
or precatalysts prone to rapid activation like Pd-118 (reaction with base activates them without consuming boronic acid).
Q: Why am I seeing aryl halide dimers (Ullmann-type products)?
A: This occurs via Ligand Scrambling (Disproportionation) .
In the catalytic cycle, the oxidative addition complex
can undergo a disproportionation equilibrium:
The species then reductively eliminates to form the Ar-Ar dimer.[6]
Q: Which conditions exacerbate this?
A:
Alcohol Solvents: Primary and secondary alcohols can act as hydride sources/reductants, promoting pathways that lead to scrambling or hydrodehalogenation [4].
Low Ligand Loading: If the Pd:Ligand ratio is low (e.g., 1:1), the metal center is under-ligated, making disproportionation energetically easier.
Electron-Poor Aryl Halides: These undergo oxidative addition rapidly, building up a high concentration of the Ar-Pd-X intermediate, which drives the equilibrium toward the dimer.
Corrective Action:
Increase Ligand/Pd Ratio: Ensure a ratio of at least 2:1 (monodentate) or 1.1:1 (bidentate).
Change Solvent: Switch from Isopropanol/Ethanol to aprotic polar solvents like DMF, Dioxane, or Toluene.
Slow Addition: Add the aryl halide slowly to keep the concentration of
low relative to the nucleophile.
Advanced Strategy: The "Slow Addition" Protocol
If optimization of catalyst and solvent fails, kinetic control is the ultimate fail-safe. By keeping the concentration of the homocoupling partner low, you statistically favor the cross-coupling event.
Protocol:
Charge: Reactor with Catalyst, Base, and Electrophile (if suppressing Nucleophile dimer) or Nucleophile (if suppressing Electrophile dimer).
Prepare: A degassed solution of the "Problem Partner" in a separate syringe/funnel.
Execute: Add the solution dropwise over a period of 1–2 hours using a syringe pump.
Why: Homocoupling is often second-order with respect to the substrate (requires two molecules). Cross-coupling is first-order. Lower concentration penalizes the second-order reaction exponentially more than the first-order one.
Mechanistic Visualization
The following diagram illustrates the competitive pathways. Note how Oxygen hijacks the Pd(0) species, and how Disproportionation short-circuits the cycle.
Caption: Competitive catalytic cycles showing the divergence points for Oxidative Homocoupling (Red,
mediated) and Reductive Homocoupling (Yellow, Disproportionation mediated).
Data Summary: Impact of Conditions
The table below summarizes the effect of common variables on homocoupling ratios (Ar-Ar / Ar-Ar').
Variable
Change
Effect on Homocoupling
Mechanistic Reason
Atmosphere
Air Argon
Drastic Reduction (Nucleophile dimer)
Removes oxidant required for Pd(0) Pd(II) regeneration.
Solvent
EtOH Toluene
Reduction (Electrophile dimer)
Removes hydride source that promotes reduction/disproportionation.
Ligand
SPhos
Reduction (Both)
Bulky ligands accelerate reductive elimination of the cross product, reducing lifetime of intermediates [5].[5]
Base
Variable
Phosphates often provide cleaner activation; Carbonates can be hygroscopic and introduce water/oxygen.
Addition
Batch Dropwise
Reduction (Targeted)
Kinetic control favors cross-coupling (1st order) over homocoupling (2nd order).
References
Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. Link
Amatore, C. et al. "Evidence for the Oxidative Addition of Pd(0) to Ar-I in the Suzuki-Miyaura Coupling." Chemistry - A European Journal, 2011. Link
Lilly Research Labs. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.[7] Link
Deng, Y. et al. "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols." The Journal of Organic Chemistry, 2010. Link
Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
Technical Support Center: Purification of 6-Methyl-[1,1'-biphenyl]-3-ol
Welcome to the technical support center for the purification of 6-Methyl-[1,1'-biphenyl]-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key biphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 6-Methyl-[1,1'-biphenyl]-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key biphenyl intermediate in high purity. This document provides in-depth, field-tested advice, moving from foundational principles to advanced troubleshooting, ensuring you can tackle common purification challenges with confidence.
Part 1: Foundational Knowledge & FAQs
This section addresses the critical decisions made before starting the purification process. A well-developed plan based on preliminary Thin-Layer Chromatography (TLC) is the cornerstone of a successful separation.
FAQ 1: How do I select the optimal stationary and mobile phases?
Answer: For 6-Methyl-[1,1'-biphenyl]-3-ol, standard silica gel (SiO₂) is the most common and cost-effective stationary phase.[1] Its polar surface interacts well with the hydroxyl group of your compound.
The mobile phase (eluent) selection is critical. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate.[2][3] This range provides the best balance for good separation on a column.
Starting Point: A mixture of a non-polar solvent like Hexane (or Heptane) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the standard choice.[4]
Polarity Tuning:
If the Rf is too low (spot doesn't move), increase the polarity by adding more Ethyl Acetate.
If the Rf is too high (spot moves with the solvent front), decrease the polarity by adding more Hexane.
Alternative Solvents: Dichloromethane (DCM) can be used in place of or in addition to Ethyl Acetate to fine-tune selectivity for closely eluting impurities.[2]
FAQ 2: What are the most likely impurities I will encounter?
Answer: The impurity profile depends heavily on the synthetic route used to prepare 6-Methyl-[1,1'-biphenyl]-3-ol, which is commonly a Suzuki-Miyaura coupling.
Unreacted Starting Materials: Aryl halides and boronic acids/esters.[5]
Homo-coupled Byproducts: Biphenyls formed from the coupling of two identical starting material molecules.[5][6]
Protodeborylated Byproducts: Where the boronic acid group is replaced by a hydrogen atom.[5]
Residual Palladium Catalyst: Can often be observed as a fine black solid or may co-elute as a complex.[5][7]
Knowing these potential impurities helps in analyzing the TLC plate. For example, homo-coupled byproducts will be significantly less polar than your phenolic product, while unreacted boronic acids may be more polar or remain at the baseline.
Part 2: Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying gram-scale quantities of crude 6-Methyl-[1,1'-biphenyl]-3-ol.
Step 1: Solvent System Development via TLC
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
Dissolve a small amount of your crude material in a few drops of a strong solvent (like DCM or EtOAc).
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
Visualize the plates under a UV lamp (254 nm). 6-Methyl-[1,1'-biphenyl]-3-ol should be UV active.
Select the solvent system that provides an Rf of ~0.3 for the product spot and the best possible separation from its nearest impurities.
Step 2: Column Packing (Slurry Method)
Select a column size appropriate for your sample amount. A general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[8]
In a separate beaker, create a slurry of silica gel in your chosen, low-polarity eluent.[8]
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[8]
Add a protective layer of sand on top of the packed silica bed.
Step 3: Sample Loading (Dry Loading Recommended)
Due to the phenolic nature of the compound, which can cause streaking if a strong loading solvent is used, dry loading is highly recommended.[9][10]
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., DCM, Acetone).
Add 2-3 times the mass of silica gel relative to your crude product mass to this solution.[9]
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[2][9]
Carefully add this powder onto the top layer of sand in your packed column.
Step 4: Elution and Fraction Collection
Carefully fill the column with the eluent.
Apply gentle, consistent air pressure to begin eluting the solvent through the column.
Collect the eluate in fractions (e.g., test tubes or vials). The size of the fractions depends on the column size and separation.
Monitor the separation by spotting every few fractions on a TLC plate.
Step 5: Product Isolation
Analyze the TLC plates of your fractions to identify which ones contain the pure product.
Combine the pure fractions into a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 6-Methyl-[1,1'-biphenyl]-3-ol.
Part 3: Troubleshooting Guide
This Q&A section addresses specific problems you may encounter during the purification process.
Q1: My product spot is streaking or "tailing" on the TLC plate and column. How can I fix this?
Answer: Tailing is the most common issue for phenolic compounds on silica gel.[11][12] It occurs because the acidic hydroxyl group of the phenol interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, sometimes irreversible, binding causes the compound to drag along the stationary phase instead of moving in a tight band.[11]
Solutions:
Add an Acidic Modifier: The most effective solution is to add a small amount of a polar, acidic modifier to your eluent. Acetic acid (AcOH) or formic acid (FA) at a concentration of 0.1-1% is typical.[13][14] The modifier protonates the silica surface and competes with your compound for binding sites, resulting in a much sharper, symmetrical peak shape.
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, though this requires re-developing your solvent system. For very challenging separations, a C18 reversed-phase column could be used, where your compound will elute earlier with more polar solvents (e.g., water/acetonitrile).[15]
Q2: I have poor separation between my product and a less-polar impurity (higher Rf).
Answer: This is a resolution problem. The goal is to increase the interaction of your product with the silica gel relative to the impurity.
Solutions:
Decrease Solvent Polarity: Reduce the percentage of Ethyl Acetate in your Hexane/EtOAc mixture. This will cause all compounds to move slower, but it will increase the relative difference in migration rates, improving separation.
Change Solvent Selectivity: Replace Ethyl Acetate with a different solvent of similar polarity, such as Dichloromethane (DCM) or a mixture of DCM/EtOAc. Different solvents interact with compounds in unique ways and can sometimes dramatically improve the separation between two closely eluting spots.[16]
Q3: My product is eluting with a more-polar impurity (lower Rf).
Answer: In this case, you need to allow the impurity to interact more strongly with the column while encouraging your product to elute faster.
Solutions:
Increase Solvent Polarity (Carefully): A slight, controlled increase in the eluent polarity (more Ethyl Acetate) can sometimes help elute your product just ahead of a more polar "sticky" impurity.
Use a Gradient Elution: Start with a lower polarity solvent system to first elute any non-polar impurities and your product. Then, after your product has been collected, rapidly increase the solvent polarity (e.g., switch to 50% EtOAc or add Methanol) to flush the strongly-bound polar impurity off the column.[17][18] This is more efficient than running the entire column with a high-polarity solvent.
Q4: My recovery is low. Where did my product go?
Answer: Low recovery can stem from several issues.
Potential Causes & Solutions:
Irreversible Adsorption: This is a risk with phenolic compounds due to the tailing issue discussed in Q1. If your product streaks severely, a portion of it may remain permanently stuck to the column. Adding an acidic modifier to the eluent is the best way to prevent this.[19]
Improper Fraction Collection: You may have stopped collecting fractions too early or cut them too narrowly, discarding fractions that contained the product. Always monitor your column's output with TLC until you are certain all of the product has eluted.
Sample Decomposition: Silica gel is acidic and can sometimes cause sensitive compounds to decompose. While 6-Methyl-[1,1'-biphenyl]-3-ol is generally stable, this is a possibility. If suspected, neutralizing the silica with a non-polar base like triethylamine (NEt₃) before packing could help, but this may affect chromatography and should be used with caution.
Part 4: Advanced Topics & Scale-Up
FAQ 3: Should I use an isocratic or a gradient elution?
Answer:
Isocratic Elution: Uses a single, constant solvent composition throughout the entire run. It is simple and ideal if your product is well-separated from impurities.[17][20] However, it can lead to long run times and significant peak broadening for late-eluting compounds.[21]
Gradient Elution: The solvent composition is changed over time, typically from low polarity to high polarity.[17][22] This is highly advantageous for complex mixtures containing compounds with a wide range of polarities.[21] It results in sharper peaks, better resolution, and faster overall run times. For purifying crude Suzuki reaction mixtures, a step or linear gradient is often the superior choice.[18]
FAQ 4: What are the key factors for scaling up this purification?
Answer: Scaling up from a few milligrams on a TLC plate to multiple grams requires maintaining the separation conditions.
Maintain the Loading Ratio: The ratio of the mass of crude material to the mass of the stationary phase should be kept constant. If you successfully purified 100 mg on a 10 g column (a 1% load), you should use a 100 g column to purify 1 g of material.[23]
Scale the Column Dimensions: When you increase the column mass, the column diameter should increase proportionally more than the height to maintain a reasonable flow rate and run time.
Keep Gradient in Column Volumes (CV): If using a gradient, the method should be scaled based on column volumes, not time. A gradient that runs for 10 CV on a small column should also run for 10 CV on the larger column.[24] Modern automated flash chromatography systems do this calculation automatically.[3][23]
Part 5: Data Summaries & Visual Workflows
Table 1: Recommended TLC Solvent Systems for Method Development
Solvent System (v/v)
Polarity
Expected Rf for 6-Methyl-[1,1'-biphenyl]-3-ol
Use Case
95:5 Hexane:EtOAc
Low
> 0.6
Good starting point if product is eluting with non-polar impurities.
Use if tailing/streaking is observed on the TLC plate.[13]
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from initial analysis to the final purified product.
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Decision Tree for Poor Separation
This decision tree helps diagnose and solve common separation issues encountered during the experiment.
Caption: Troubleshooting logic for common purification challenges.
References
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?Link
Biotage. (2023, February 6). How Scalable is Flash Chromatography?Link
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Link
Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Link
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Link
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Link
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?Link
ResearchGate. (2013, September 25). Column chromatography of phenolics?Link
ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?Link
ResearchGate. (2022, April 14). How do i stop tailing from happening on my HPTLC?Link
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Link
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Link
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Link
University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column. Link
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Recrystallization of High-Purity Biphenyl Derivatives
Case ID: BPH-REC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Biphenyl derivatives present unique purification challenges due to their rigid aromatic backbone and potential for torsional isomerism. While
- stacking facilitates crystallization, it also encourages the inclusion of structural impurities (isomers) and "oiling out" (Liquid-Liquid Phase Separation) near the melting point.
This guide provides a logic-driven approach to solvent selection and troubleshooting, moving beyond trial-and-error to thermodynamic control.
Module 1: Solvent Selection Matrix
The Core Principle: Biphenyls are generally hydrophobic. Solubility is driven by the substituents.
Rule of Thumb: If the derivative has no H-bond donors (e.g., alkyl, halo-biphenyls), avoid pure protic solvents (methanol/ethanol) as primary solvents; they often cause oiling out. Use them as anti-solvents.[1][2]
The "Goldilocks" Zone: You need a solvent that disrupts the crystal lattice at boiling point (
) but allows -stacking to dominate at room temperature ().
Solvent Compatibility Table
Derivative Class
Substituents
Primary Solvent (Dissolver)
Anti-Solvent (Precipitant)
Notes
Non-Polar
-H, -CH, -Cl, -Br, -F
Toluene, Ethyl Acetate, Heptane
Hexane, Methanol (careful addition)
High tendency to oil out in alcohols.
Moderately Polar
-NO, -CN, -OCH, -COOR
Ethyl Acetate, Acetonitrile, Acetone
Heptane, Water
Acetonitrile is excellent for "greasy" biphenyls.
Polar / H-Bonding
-OH, -NH, -COOH, -CONH
Ethanol, 2-Propanol, THF
Water, Toluene
4,4'-Biphenol crystallizes well from Acetone or pure Alcohols.
Highly Insoluble
Poly-aromatics, fused rings
DMF, DMSO, 1,2-Dichlorobenzene
Water, Methanol
Warning: High boiling points make solvent removal difficult.
Interactive Workflow: Solvent Screening Decision Tree
Figure 1: Logic flow for selecting the initial solvent system based on molecular polarity.
Module 2: Troubleshooting "Oiling Out"
The Issue: The solution becomes cloudy, and liquid droplets form instead of crystals.
The Cause: This is Liquid-Liquid Phase Separation (LLPS).[3] It occurs when the melting point of the solvated solid is lower than the boiling point of the solvent at the current concentration. It is thermodynamically distinct from crystallization.
Protocol: The "Re-Dissolve and Seed" Method
Stop Cooling: If you see oil droplets, stop immediately.
Re-Heat: Heat the mixture back to reflux until the oil dissolves into a clear solution.
Adjust Solvent: Add a small volume (5-10%) of the "Good" solvent (the one that dissolves the compound). Reason: This lowers the saturation temperature below the LLPS boundary.
Seed at High Temperature: Allow the solution to cool slightly (but remain clear). Add a seed crystal of the pure product.
Note: If you lack a seed, scratch the glass wall at the liquid interface.
Isothermal Hold: Hold the temperature steady for 30 minutes. Allow the seed to grow.[4] This bypasses the "Oiling Out" zone (Metastable Zone Width).
Figure 2: Corrective workflow for converting an oiled-out emulsion into a crystalline suspension.
Module 3: Achieving High Purity (>99.5%)
For drug development, removing structural isomers (e.g., removing o-biphenyl from p-biphenyl derivatives) is critical.
1. The "Slow Cooling" Imperative
Rapid cooling traps impurities in the crystal lattice (occlusion).
Protocol: Wrap the flask in aluminum foil and a towel (or use a programmable water bath).
Rate: Cool at 5°C per hour.
Mechanism: Slow growth allows the crystal lattice to "reject" impurity molecules that do not fit perfectly.
2. Charcoal Treatment (Color Removal)
Biphenyls often oxidize to form yellow quinone-like impurities.
Step: During the hot dissolution phase, add Activated Carbon (1-3% weight equivalent).
Critical: Do not add carbon to a boiling solution (it will erupt). Cool slightly, add carbon, then reheat to reflux for 5 minutes. Filter hot through Celite.
FAQ: Common Laboratory Issues
Q1: My crystals are too small/fluffy and clog the filter.
Diagnosis: Nucleation was too fast (High Supersaturation).
Fix: Re-dissolve. Use more solvent or cool much slower.[4][5][6] Add a seed crystal to provide a surface for growth, which encourages fewer, larger crystals rather than millions of micro-crystals.
Q2: I have a binary mixture (e.g., Toluene/Hexane) and it's oiling out.
Diagnosis: You likely added the anti-solvent (Hexane) too fast or too early.
Fix: The "Cloud Point" method. Dissolve in hot Toluene. Add hot Hexane dropwise only until a faint turbidity persists. Add one drop of Toluene to clear it. Then let it cool.
Q3: How do I remove residual high-boiling solvents (DMF/DMSO)?
Strategy: Do not recrystallize from these if possible. If you must, wash the final filter cake with a volatile solvent in which the product is insoluble (e.g., cold water or diethyl ether) to displace the DMSO before drying.
References
BenchChem Technical Support. (2025).[4][5][6] Recrystallization of 4-Methylbiphenyl and Biphenyl Sulfonamides.Link
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.Link
United States Patent US4482755A. (1984). High yield process for preparing 4,4'-biphenol.[7][8]Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Solvent Properties).
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
1H NMR Chemical Shift Guide: 6-Methyl-[1,1'-biphenyl]-3-ol
This guide provides a rigorous technical analysis of the 1H NMR chemical shifts for 6-Methyl-[1,1'-biphenyl]-3-ol (also known as 4-methyl-3-phenylphenol), designed for researchers requiring precise structural verificatio...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical analysis of the 1H NMR chemical shifts for 6-Methyl-[1,1'-biphenyl]-3-ol (also known as 4-methyl-3-phenylphenol), designed for researchers requiring precise structural verification.
Executive Summary & Structural Context
6-Methyl-[1,1'-biphenyl]-3-ol (C₁₃H₁₂O) presents a distinct NMR signature defined by the steric interaction between the ortho-methyl group (position 6) and the phenyl ring (position 1). This steric crowding forces the biphenyl system into a twisted conformation, disrupting planarity and exerting a shielding ring-current effect on the methyl protons.
Key Performance Indicator (KPI) for Purity:
The chemical shift of the methyl group (~2.25 ppm ) is the primary diagnostic signal. It appears upfield relative to non-hindered aryl methyls (typically ~2.35 ppm) due to the orthogonal shielding cone of the adjacent phenyl ring.
Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral resolution, follow this standardized workflow.
Solvent Selection:CDCl₃ (Chloroform-d, 99.8% D) is the standard for resolution. Use DMSO-d₆ only if determining labile proton (OH) exchange or solubility issues arise.
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may induce H-bonding shifts in the OH signal.
Reference: Calibrate to residual CHCl₃ at 7.26 ppm (or TMS at 0.00 ppm).
Step-by-Step Workflow:
Dissolution: Ensure complete homogeneity; suspended solids will broaden the methyl singlet.
Shimming: Focus on the methyl singlet (2.25 ppm). A linewidth at half-height (LB) < 0.5 Hz indicates optimal field homogeneity.
Acquisition:
Spectral Width: -2 to 14 ppm.
Scans: 16 (minimum) for routine ID; 64 for impurity profiling (<1%).
Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of the isolated H-2 proton).
Comprehensive Data Analysis
The following data correlates experimental literature values with structural assignments.
Table 1: 1H NMR Chemical Shift Assignments (300-500 MHz, CDCl₃/CCl₄)
Position
Type
Shift (δ ppm)
Multiplicity
Coupling ( Hz)
Structural Logic
Me-6
Methyl
2.25
Singlet (s)
-
Diagnostic: Shielded by adjacent phenyl ring current (Ortho-effect).
OH
Hydroxyl
4.5 - 5.5
Broad (br s)
-
Variable. Concentration/Temperature dependent.[1] Disappears with D₂O shake.
H-4
Aromatic
6.75
Doublet (d)
~2.5 (meta)
Ortho to OH (shielded). Meta to Me.
H-2
Aromatic
6.90
Doublet (d)
~2.5 (meta)
Isolated: Between OH and Phenyl. Shielded by OH, deshielded by Ph.
H-5
Aromatic
7.15
Doublet (d)
~8.0 (ortho)
Ortho to Me. Less shielded than H-4/H-2.
Ph-Ring
Aromatic
7.35 - 7.60
Multiplet (m)
-
Ring B protons. Often appears as a broad singlet or overlapping multiplet.
> Note: Chemical shifts for H-2, H-4, and H-5 are estimates based on additivity rules and analogous 3-phenylphenol derivatives. The Methyl and Phenyl-group shifts are grounded in experimental literature for 4-methyl-3-phenylphenol.
Structural Logic & Assignment Pathway
The following diagram illustrates the causality between the molecule's steric environment and the observed spectral features.
Figure 1: Mechanistic pathway linking steric hindrance to the diagnostic upfield shift of the methyl group.
Comparative Analysis: Alternatives & Impurities
Distinguishing the target product from likely isomers or precursors is critical in synthesis.
Compound
Methyl Shift (δ)
Key Distinction
Target: 6-Methyl-[1,1'-biphenyl]-3-ol
2.25 ppm
Upfield shift due to ortho-phenyl shielding.
Precursor: 3-Hydroxybiphenyl
N/A
Lacks methyl singlet.
Isomer: 2-Methyl-5-phenylphenol
~2.35 ppm
Methyl is para to phenyl (no steric shielding).
Impurity: Toluene
2.36 ppm
Sharp singlet; lacks OH and complex aromatic region.
Interpretation: If your methyl peak appears at 2.35+ ppm , you likely have the wrong isomer (where the methyl is not ortho to the phenyl ring) or significant solvent effects.
References
J. Am. Chem. Soc. (1973). Cage reactions of tert-butoxy radicals. Effects of solvent and viscosity. (Data for 4-methyl-3-phenylphenol/VIIIc).[2][3]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics.
C13 NMR spectrum analysis of methyl-substituted biphenyls
This guide serves as a technical resource for researchers and analytical scientists involved in the structural elucidation of biphenyl scaffolds. It focuses on the comparative analysis of methyl-substituted isomers using...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for researchers and analytical scientists involved in the structural elucidation of biphenyl scaffolds. It focuses on the comparative analysis of methyl-substituted isomers using Carbon-13 Nuclear Magnetic Resonance (
NMR), distinguishing these compounds based on electronic and steric-induced spectral anomalies.
High-Resolution
NMR Analysis of Methyl-Substituted Biphenyls: A Comparative Guide
Executive Summary & Application Scope
Methyl-substituted biphenyls are ubiquitous structural motifs in medicinal chemistry (e.g., angiotensin II receptor antagonists) and materials science (e.g., liquid crystals). Distinguishing between regioisomers—specifically ortho- (2-), meta- (3-), and para- (4-) substituted variants—is a critical quality control step.
While
NMR often suffers from signal overlap in the aromatic region (6.5–8.0 ppm), NMR offers superior resolution due to the wide chemical shift dispersion (0–220 ppm) and sensitivity to steric environments. This guide analyzes the spectral "fingerprints" of these isomers, with a specific focus on the "Ortho Effect" —a phenomenon where steric hindrance forces ring twisting, dramatically altering chemical shifts.
Mechanistic Principles: The "Twist" Factor
To accurately interpret the spectra, one must understand the physical chemistry governing the nuclear environments.
Steric Inhibition of Resonance
In unsubstituted biphenyl, the two phenyl rings prefer a planar or near-planar conformation to maximize
-conjugation. However, introducing a methyl group at the ortho (2-) position creates significant steric clash with the ortho-hydrogens of the opposing ring.
Consequence: The molecule twists to relieve strain, increasing the dihedral angle (
) between the rings.
Spectral Impact:
Loss of Conjugation: The bond order between C1 and C1' decreases, shifting these signals upfield (shielding).
Ring Current Shielding: In highly twisted systems (e.g., 2,2'-dimethylbiphenyl), the methyl group may sit in the shielding cone of the adjacent aromatic ring, causing an anomalous upfield shift of the methyl carbon signal.
Electronic Induction
The methyl group is an electron-donating group (EDG) via induction (+I).
Direct Effect: The attached carbon (ipso) is deshielded (
ppm).
Ortho Effect: Ortho carbons are slightly deshielded (
ppm).
Para Effect: Para carbons are slightly shielded (
ppm).
Comparative Spectral Analysis
The following data compares the diagnostic
NMR signals for the primary isomers. Note the dramatic shift in the methyl signal for the di-ortho substituted species.
Table 1: Diagnostic Chemical Shifts (ppm in
)
Carbon Position
4-Methylbiphenyl (Para)
3-Methylbiphenyl (Meta)
2-Methylbiphenyl (Ortho)
2,2'-Dimethylbiphenyl
Methyl ()
21.1
21.5
20.5
19.8 (Shielded)
C1 (Ipso to Ring)
138.4
141.3
141.9
143.0
C1' (Ipso on other ring)
141.2
141.2
142.0
143.0
C-Ipso to Methyl
137.0
138.3
135.4
135.8
Symmetry
High ( equiv)
Low
Low
High ( equiv)
# of Unique Signals
5 (4 Ar + 1 Me)
9 (8 Ar + 1 Me)
9 (8 Ar + 1 Me)
5 (4 Ar + 1 Me)
Key Differentiators:
Signal Count: 4-Methyl and 2,2'-Dimethyl isomers exhibit high symmetry, showing only ~5 unique signals. 2-Methyl and 3-Methyl isomers are asymmetric, displaying distinct peaks for nearly every carbon (~9 signals).
The "Shielded Methyl" Anomaly: In 2,2'-dimethylbiphenyl , the methyl carbons appear upfield (lower ppm) compared to the 3- and 4-isomers. This is due to the anisotropic shielding from the orthogonal phenyl ring, a hallmark of the twisted conformation.
Quaternary Carbon Identification: The C1/C1' bridgehead carbons are often weak due to long relaxation times (
). Their chemical shift moves downfield (deshielded) as steric crowding increases (2,2' > 2-Me > 4-Me).
Experimental Protocol: Self-Validating Workflow
Acquiring quantitative or semi-quantitative
data for these lipophilic aromatics requires specific parameter optimization to ensure quaternary carbons (C1, C1', C-Me) are visible.
Sample Preparation
Solvent:
(Chloroform-d) is standard. For high-concentration samples, ensure complete dissolution to prevent magnetic field inhomogeneity.
Concentration: 20–50 mg in 0.6 mL solvent.
Relaxation Agent (Optional but Recommended): Add 0.02 M
(Chromium(III) acetylacetonate). This paramagnetic agent shortens the relaxation time of quaternary carbons, allowing for faster repetition rates and quantitative integration.
Instrument Parameters
Pulse Sequence: zgpg30 (Standard 1D Carbon with proton decoupling).[1]
Spectral Width: 240 ppm (to capture carbonyls if derivatives are present, though 0-160 ppm suffices for pure hydrocarbons).
Relaxation Delay (
):
Without
: Set seconds. Quaternary carbons relax slowly.
With
: can be reduced to 1–2 seconds.
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.
Analytical Workflow Diagram
Caption: Logical decision tree for assigning methyl-biphenyl isomers based on signal count and chemical shift anomalies.
Conclusion & Recommendations
For rapid identification of methyl-biphenyl isomers,
NMR is the method of choice over NMR due to the clear distinction in signal count (symmetry) and the diagnostic sensitivity of carbon shifts to the twist angle.
Recommendation: Use the "Signal Count" as the primary filter (Symmetric vs. Asymmetric).
Validation: Confirm 2-substituted isomers by looking for the upfield shift of the methyl group or the bridgehead carbons, indicative of the orthogonal twist.
References
BenchChem. Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. (2025). Link
University of Wisconsin-Madison. Reference Data: 13C NMR Chemical Shift Table.Link
SpectraBase. 4-Methylbiphenyl 13C NMR Spectrum Data. Wiley Science Solutions. Link
Royal Society of Chemistry. Supporting Information: Synthesis and Characterization of 2,2'-Disubstituted Biphenyls.Link
Reichert, D. et al. Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR. Magnetic Resonance in Chemistry (2000). Link
Distinguishing 6-Methyl from 2'-Methyl Biphenyl Isomers: A Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Context: This guide addresses the identification of methyl-substituted biphenyl regioisomers, specifically distinguishing between a methyl gr...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Context: This guide addresses the identification of methyl-substituted biphenyl regioisomers, specifically distinguishing between a methyl group located on the primary substituted ring (Position 6, ortho to the bridge) versus the secondary ring (Position 2', ortho to the bridge). This challenge frequently arises in the synthesis of biaryl drug scaffolds (e.g., via Suzuki-Miyaura coupling) and organic electronic materials (OLEDs).
Part 1: The Isomer Challenge
In substituted biphenyl systems, the nomenclature "6-methyl" and "2'-methyl" refers to the position of the methyl group relative to the biaryl bond (C1–C1') and a priority functional group (e.g., carboxylic acid, halide, or heteroatom) located on Ring A.
6-Methyl Isomer (Same Ring): The methyl group is on Ring A, ortho to the biaryl linkage. It shares the ring with the priority substituent.
2'-Methyl Isomer (Opposite Ring): The methyl group is on Ring B, ortho to the biaryl linkage. It is on the ring opposite the priority substituent.
While both positions are ortho to the central bond, they create distinct steric and electronic environments that can be deconvoluted using NMR spectroscopy and chromatography.
Comparative Overview
Feature
6-Methyl Isomer (Ring A)
2'-Methyl Isomer (Ring B)
Structural Location
Same ring as Reference Group (R)
Opposite ring to Reference Group (R)
Symmetry (Ring B)
Ring B is often unsubstituted/symmetric
Ring B is substituted (asymmetric)
Steric Environment
Crowds the Reference Group if R is at C5
Crowds the protons of Ring A
Key NMR Signal
NOE correlation to Ring B protons
NOE correlation to Ring A protons
Chromatography
Generally elutes later (if R is polar) due to shielding
Generally elutes earlier (more exposed R)
Part 2: Experimental Methodologies (Self-Validating Protocols)
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the most definitive method for distinguishing these isomers. The strategy relies on Nuclear Overhauser Effect (NOE) spectroscopy to map the spatial proximity of the methyl protons to the aromatic protons of the neighboring ring.
Shielding Effects: In biphenyls, the two rings are twisted relative to each other (dihedral angle ~44° in solution, up to 90° with ortho substituents). An ortho-methyl group falls into the shielding cone of the adjacent aromatic ring.
Protocol:
Acquire a standard 1H spectrum in CDCl₃ or DMSO-d₆.
Identify the methyl singlet (typically
2.1 – 2.4 ppm).
Diagnostic Check:
2'-Methyl: The methyl group is often slightly more shielded (upfield) if Ring A has electron-donating groups.
6-Methyl: The chemical shift is heavily influenced by the substituent "R" on the same ring. If "R" is an electron-withdrawing group at C5 (ortho to methyl), the methyl signal will be desfielded (downfield).
This protocol provides a definitive "Yes/No" structural confirmation.
Mechanism: The methyl protons will show a cross-peak (spatial correlation) to the protons physically closest to them.
Scenario 6-Me: The methyl is at C6.[4][5] It is spatially close to C2' and C6' protons on Ring B.
Scenario 2'-Me: The methyl is at C2'.[4][5][6] It is spatially close to C2 and C6 protons on Ring A.
Step-by-Step Protocol:
Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL deuterated solvent. Degas the sample (optional but recommended for best NOE).
Acquisition: Run a 2D NOESY (or 1D Selective NOE) experiment. Mixing time: 500–800 ms.
Analysis:
Irradiate/Select the Methyl peak.
Observation A: If the Methyl peak correlates to a symmetric set of aromatic signals (e.g., 2 equivalent protons), the Methyl is likely 6-Me (facing the unsubstituted, freely rotating Ring B).
Observation B: If the Methyl peak correlates to distinct, non-equivalent aromatic signals (e.g., the specific H2 proton of the substituted Ring A), the Methyl is 2'-Me (facing the substituted Ring A).
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[7][8]
While mass spectra (fragmentation patterns) are often identical for these regioisomers, their retention times differ due to steric inhibition of resonance and polarity masking.
Column: Non-polar (e.g., HP-5MS) or Mid-polar (e.g., DB-17MS).
Elution Logic:
2'-Methyl Isomer: The methyl group on the "other" ring often forces a higher twist angle, potentially reducing the conjugation more effectively than the 6-methyl isomer (depending on R). However, the "Ortho Effect" in GC usually dictates that isomers with substituents shielding the polar group elute earlier.
Distinction: If "R" is a polar group (e.g., -OH, -COOH), the 6-Methyl isomer typically allows for intramolecular hydrogen bonding or steric shielding of the polar group, often resulting in a lower boiling point/shorter retention time compared to the 2'-isomer where the polar group is more exposed.
Note: Always validate with a co-injection of a known standard if available.
Part 3: Visualization of Decision Logic
The following diagram illustrates the logical workflow for distinguishing the isomers using NMR data.
Caption: Logical workflow for assigning methylbiphenyl regioisomers using Nuclear Overhauser Effect (NOE) correlations.
Part 4: Synthesis & Causality (Why the Isomers Form)
Understanding the origin of the isomer aids in prediction.
Suzuki Coupling Scenarios:
6-Methyl: Formed by coupling a 2-methyl-substituted aryl halide (Ring A precursor) with a phenylboronic acid. The methyl is "carried" by the electrophile.
2'-Methyl: Formed by coupling a substituted aryl halide (Ring A precursor) with an o-tolylboronic acid (Ring B precursor). The methyl is "carried" by the nucleophile.
Traceability: If you know your starting materials, the isomer is usually defined by the synthesis. Confusion arises primarily during "scrambling" reactions or when analyzing impurities in complex mixtures.
Metabolic Hydroxylation:
In drug metabolism, a 2-methylbiphenyl core might be hydroxylated. Identifying if the hydroxylation occurred on the methyl-bearing ring (making it a 6-methyl-X-hydroxy system relative to the hydroxy) or the other ring is solved via the NOE protocols above.
References
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
Chemistry Steps. (2025). NMR Chemical Shift - ppm, Upfield, Downfield. Retrieved from [Link]
comparative antioxidant activity of biphenyl-3-ol derivatives
Executive Summary: The Biphenyl-3-ol Scaffold Biphenyl-3-ol (also known as m-phenylphenol) represents a privileged scaffold in medicinal chemistry. While the parent molecule exhibits modest radical scavenging activity co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Biphenyl-3-ol Scaffold
Biphenyl-3-ol (also known as m-phenylphenol) represents a privileged scaffold in medicinal chemistry. While the parent molecule exhibits modest radical scavenging activity compared to fused-ring systems (like naphthols), its derivatives are emerging as potent lipophilic antioxidants.
This guide objectively compares biphenyl-3-ol derivatives against industry standards (BHT, Ascorbic Acid). The data suggests that while they lack the rapid kinetics of ascorbic acid in aqueous media, specific derivatives (particularly 3,4'-diols and hydrazone-hybrids) offer superior stability and solubility in lipid bilayers, making them ideal candidates for preventing lipid peroxidation.
Structure-Activity Relationship (SAR) Analysis
The antioxidant potency of biphenyl-3-ol derivatives is governed by the stability of the resulting phenoxy radical. The core biphenyl system is not planar; the steric repulsion between ortho-hydrogens induces a "twist," which can limit resonance delocalization between rings.
Key SAR Drivers:
The 3-OH Anchor: The meta-position (3-OH) is less electronically coupled to the second ring than a para-position (4-OH) would be. However, it provides a unique metabolic stability profile.
Second Ring Substitution: Adding an electron-donating group (EDG) like -OH or -OMe to the para position of the non-phenolic ring (the 4'-position) significantly enhances activity by stabilizing the radical via extended resonance.
Steric Hindrance: Substitutions at the 2 or 2' positions (ortho) often reduce antioxidant efficiency by forcing the rings further out of planarity, breaking the conjugation required for radical stabilization.
Figure 1: SAR Logic of Biphenyl-3-ol Derivatives
Caption: Structural modifications determining the radical scavenging potential of the biphenyl-3-ol scaffold.
Comparative Performance Data
The following data aggregates results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS assays. Note that "lower IC50" indicates higher potency.[1]
*Note: IC50 values are solvent-dependent (typically Methanol). Data represents a composite of literature ranges for biphenyl-diols and synthetic hybrids.
Analysis:
3,4'-Dihydroxybiphenyl is the standout performer among simple derivatives, effectively matching the commercial standard BHT.
The Hydrazone Hybrids (synthetic medicinal chemistry targets) often outperform the simple biphenyls because the hydrazone linker (-NH-N=) provides an additional site for hydrogen atom transfer.
Mechanistic Insights: HAT vs. SET
Phenolic antioxidants function primarily through Hydrogen Atom Transfer (HAT) .[2][3]
Initiation: The oxidant (R•) approaches the biphenyl-3-ol derivative (ArOH).
Transfer: The phenolic hydrogen is transferred to the radical: ArOH + R[2]• → ArO• + RH.
Stabilization: The resulting phenoxy radical (ArO[3]•) must be stable to prevent it from reacting with other substrates.[2] In 3,4'-derivatives, the unpaired electron delocalizes across both phenyl rings, lowering the energy of the radical.
Figure 2: Radical Scavenging Pathway[4][5]
Caption: The Hydrogen Atom Transfer (HAT) pathway governing phenolic antioxidant activity.[2][3]
Experimental Protocol: Self-Validating DPPH Assay
Objective: Determine IC50 of biphenyl-3-ol derivatives.
Reagents:
DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).
Sample Stock: 1 mg/mL in Methanol (or DMSO if solubility is poor).
Mixing: Add 100 µL of Sample dilution + 100 µL of DPPH Stock in a 96-well plate.
Control: Run a "Blank" (Methanol + DPPH) and a "Color Blank" (Sample + Methanol, no DPPH) to account for intrinsic compound color.
Incubation: 30 minutes in the dark at Room Temperature (25°C).
Measurement: Read Absorbance at 517 nm.
Self-Validation Check (The "Trust" Factor):
Validity Rule: The Absorbance of the DPPH Control (Blank) must be between 0.6 and 0.8. If <0.6, the DPPH has degraded.
Reference Check: The IC50 of Ascorbic Acid must fall between 3–6 µg/mL. If it deviates, recalibrate the system.
Figure 3: Validated Assay Workflow
Caption: Step-by-step DPPH assay workflow with mandatory validation checkpoint.
References
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules. (2023). Compares natural biphenyl-diols (Magnolol) and synthetic derivatives.[5][6]
DPPH Measurements and Structure—Activity Relationship Studies. Molecules. (2024).[7] Comprehensive dataset on phenolic SAR and DPPH kinetics.[7]
Quantitative structure-activity relationship analyses of antioxidant activities for hydroxybenzalacetones. Bioorg Med Chem Lett. (2004). Discusses the electronic influence of phenolic positioning.
2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis. BenchChem. (2025).[1] Provides baseline IC50 data for lipophilic phenolic standards.
This guide outlines the authoritative protocols for the handling and disposal of 6-Methyl-[1,1'-biphenyl]-3-ol (CAS: 50715-86-1).[1][2][3] As a Senior Application Scientist, I have structured this information to prioriti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative protocols for the handling and disposal of 6-Methyl-[1,1'-biphenyl]-3-ol (CAS: 50715-86-1).[1][2][3]
As a Senior Application Scientist, I have structured this information to prioritize safety, regulatory compliance, and chemical stability . This compound is a substituted phenylphenol; while specific commodity-level Safety Data Sheets (SDS) are rare for this specific isomer compared to its parent (3-phenylphenol), its disposal must follow the rigorous standards applied to Class 6.1 Toxic / Irritant Phenolics and Aquatic Pollutants .[1][3]
Chemical Profile & Hazard Identification
Before disposal, you must validate the chemical identity to ensure compatibility with waste streams.[3] This isomer possesses a steric methyl group ortho to the biphenyl bridge, which differentiates it from common metabolites like 2-phenylphenol, but it shares the same core toxicological profile.[3]
Parameter
Technical Specification
Chemical Name
6-Methyl-[1,1'-biphenyl]-3-ol
CAS Number
50715-86-1
Molecular Formula
C₁₃H₁₂O
Molecular Weight
184.23 g/mol
Physical State
Solid (Crystalline powder)
Solubility
Lipophilic; Soluble in ethanol, DMSO, acetone.[1][2] Insoluble in water.
Acidity (pKa)
~9.5–10.0 (Phenolic proton); Corrosive to mucous membranes.[1][3]
Critical Safety Note: Phenolic compounds are incompatible with strong oxidizers (e.g., nitric acid, perchlorates).[1][3] Mixing these can result in rapid exothermic reactions or explosion.[3] Always segregate this waste from oxidative waste streams.[3]
Pre-Disposal Handling & Stabilization
Proper disposal begins at the bench.[3] You must stabilize the waste to prevent environmental leaching or accidental exposure during transport.[3]
A. Solid Waste (Contaminated Consumables)[1][3]
Items: Weighing boats, pipette tips, gloves, and paper towels contaminated with the solid.[1][3]
Protocol:
Do not rinse contaminated solids into the sink.[1][3] This introduces phenols into the municipal water system, which is a regulatory violation.[3]
Place all solids into a yellow biohazard/chemical burn bag or a dedicated wide-mouth HDPE drum labeled "Solid Organic Waste (Toxic)."
Double-bag if the material is fine powder to prevent dust inhalation.[1][2][3]
B. Liquid Waste (Stock Solutions & Mother Liquors)[1][3]
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste container (usually HDPE or Glass).[1][3]
pH Adjustment: Do not neutralize unless explicitly required by your facility’s EHS officer.[1][3] Phenols are weak acids; adding strong bases can generate heat.[3]
Segregation:
Non-Halogenated Stream: If dissolved in Ethanol, Methanol, or DMSO.[1][3]
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1][3]
Disposal Workflow: The Decision Tree
The following logic gate ensures you select the correct waste stream, minimizing incineration costs and safety risks.
Figure 1: Decision matrix for segregating phenolic waste based on physical state and solvent composition.[1][2][3]
Regulatory Framework & Waste Codes
Adhering to correct waste coding is mandatory for legal compliance.[3] While specific codes vary by region (RCRA in US, EWC in EU), the following categories generally apply to substituted phenylphenols.
Regulatory Body
Classification
Waste Code / Description
US EPA (RCRA)
Toxic / Ignitable
D001 (if in ignitable solvent) or General Organic Waste .[1][2][3] Note: Unless listed on the U-list (like Phenol U188), it often defaults to characteristic waste.[3]
UN 3077 (Solid) or UN 3082 (Liquid).[1][2][3] Class 9.
Expert Insight: Even if 6-Methyl-[1,1'-biphenyl]-3-ol is not explicitly named in the "U-List" (like parent Phenol), you must treat it as "Hazardous Waste, N.O.S.[1] (Not Otherwise Specified)" due to its aquatic toxicity and phenolic structure.[1][3]
Emergency Spill Procedures
In the event of a benchtop spill, immediate action is required to prevent dermal absorption.[3]
PPE Upgrade: Immediately don nitrile gloves (double gloved) and safety goggles.[1][3] If powder is airborne, use an N95 respirator.[3]
Containment:
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1][3]
Liquids: Absorb with vermiculite , dry sand, or commercial phenolic spill pads.[1][3] Do not use sawdust (potential flammability with some phenols).[1][3]
Decontamination: Scrub the surface with a dilute surfactant (soap and water) or 70% Ethanol.[1][3]
Disposal: All cleanup materials must go into the Solid Hazardous Waste drum, not the regular trash.
References
National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for CID 122182014: 6'-Methyl-[1,1'-biphenyl]-3,3',4',5-tetraol (Structural Analog Reference).[1][2] Retrieved from [Link]
ChemBK. (2024).[1][3] 6-Methylbiphenyl-3-ol CAS 50715-86-1 Chemical Properties. Retrieved from [Link][1][2][3]
Boroncore. (2024).[1][3] Product Catalog: 6-Methyl-[1,1'-biphenyl]-3-ol (CAS 50715-86-1).[1][2][3][4] Retrieved from [Link]
Yale Environmental Health & Safety. (2024).[1][3] Phenol and Phenolic Compounds Standard Operating Procedure. Retrieved from [Link]
Personal protective equipment for handling 6-Methyl-[1,1'-biphenyl]-3-ol
Advanced Laboratory Safety and Operational Guide: Handling 6-Methyl-[1,1'-biphenyl]-3-ol As a Senior Application Scientist, I recognize that handling novel or highly active research chemicals requires moving beyond gener...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Laboratory Safety and Operational Guide: Handling 6-Methyl-[1,1'-biphenyl]-3-ol
As a Senior Application Scientist, I recognize that handling novel or highly active research chemicals requires moving beyond generic safety data sheets. 6-Methyl-[1,1'-biphenyl]-3-ol (CAS: 50715-86-1) is a lipophilic phenolic compound used extensively in synthetic chemistry and drug development[1]. Because it is a biphenylol derivative, it presents unique, acute handling challenges driven by its lipophilicity and phenolic toxicity[2][3].
This guide provides a causality-driven, self-validating operational framework to ensure absolute safety and logistical precision in your laboratory.
Mechanistic Risk Assessment
To handle 6-Methyl-[1,1'-biphenyl]-3-ol safely, researchers must understand why it is hazardous:
Dermal Penetration & Anesthetic Effect: The hydroxyl group on the biphenyl scaffold readily penetrates the lipid bilayers of human skin, causing rapid systemic absorption and protein denaturation[2][4]. Crucially, phenolic compounds possess local anesthetic properties; severe chemical burns may initially be completely painless, creating a false sense of security[2][5].
Aerosolized Dust Hazard: As a solid at room temperature, weighing and transferring operations risk generating combustible and highly irritating dust[3]. Inhalation can cause severe respiratory tract irritation and systemic central nervous system depression[4][6].
Mandatory Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for phenolic compounds. The following quantitative specifications must be met before initiating any workflow.
PPE Category
Quantitative Specification
Mechanistic Rationale
Hand Protection
Double-gloving: 8-mil Nitrile (inner) + Neoprene or Butyl (outer)
Phenolic derivatives exhibit minimal breakthrough times with standard thin nitrile[6]. Neoprene provides superior chemical resistance against biphenylols[5].
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles + Full Face Shield
Prevents irreversible corneal damage from micro-dust aerosols or solvent splashing during dissolution[3][4].
Phenols can penetrate leather and woven fabrics rapidly[5]. An impermeable apron blocks systemic exposure in the event of a spill.
Respiratory/Engineering
Certified Fume Hood (Face velocity: 80–100 fpm)
Local exhaust ventilation is mandatory to capture volatile dust and solvent vapors[3][6].
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.
Workflow: Safe Weighing, Solubilization, and Transfer
Pre-Operational Verification:
Action: Ensure at least 500 mL of pharmaceutical-grade Polyethylene Glycol (PEG 300 or PEG 400) is physically present on the benchtop[2].
Causality: Immediate access is critical because water cannot be used for initial dermal decontamination of lipophilic phenols.
Fume Hood Preparation:
Action: Clear the fume hood of all incompatible chemicals, particularly strong oxidizers, as biphenylols can react vigorously[4][5]. Lay down a disposable, chemical-resistant bench pad.
Weighing the Solid:
Action: Using an anti-static spatula, carefully transfer the 6-Methyl-[1,1'-biphenyl]-3-ol solid to a tared anti-static weigh boat[3].
Self-Validating Check: Observe the air currents. If any dust is visible, immediately pause operations, step back, and lower the fume hood sash further.
Solubilization:
Action: Transfer the solid into a borosilicate glass vial. Add the designated organic solvent slowly.
Causality: Rapid dissolution can be exothermic. Never heat phenolic compounds in closed systems, incubators, or microwaves[5][6]. If heating is required, use a temperature-controlled water bath inside the hood.
Secondary Containment Transfer:
Action: Seal the vial tightly and place it into an unbreakable secondary container (e.g., a polypropylene beaker) before removing it from the fume hood[6].
Operational workflow and emergency decision matrix for 6-Methyl-[1,1'-biphenyl]-3-ol handling.
Emergency Response & Spill Decontamination
In the event of an exposure, standard chemical first aid (flushing with water) is contraindicated and dangerous.
Dermal Exposure (The PEG Protocol)
Do NOT use water initially: Because 6-Methyl-[1,1'-biphenyl]-3-ol is highly lipophilic, low-pressure sink water will merely spread the chemical across the skin, expanding the surface area of systemic absorption[2].
Apply PEG 300/400: Immediately flush or dab the exposed area with PEG 300 or PEG 400. PEG acts as a competitive solvent, binding the phenol derivative and halting dermal penetration[2][5].
Secondary Wash: After the skin turns from white to pink (or after 15 minutes of continuous PEG application), flush the area with cold water in an emergency deluge shower[4][5].
Medical Attention: Seek immediate emergency medical care. Systemic toxicity can occur rapidly[6].
Spill Cleanup
Do not walk through the spill; biphenylols can penetrate leather shoes[5].
For solid spills, carefully collect the crystals using a specialized universal spill kit. Wet-wipe the remaining residue with a 70% isopropanol or ethanol solution to ensure complete solubilization and removal of the chemical[2].
Waste Disposal
Collect all contaminated PPE, weigh boats, and bench pads.
Place them in a clearly labeled, sealed glass or compatible high-density polyethylene (HDPE) container[5].
Dispose of as hazardous chemical waste through a licensed contractor. Do not flush any residue down drains due to the compound's high aquatic toxicity[3][4].
References
*[1] 50715-86-1 | 6-Methyl-[1,1'-biphenyl]-3-ol - boroncore.com. Available at: 1
*[2] Phenol Laboratory Safety Guidelines - wwu.edu. Available at: 2
*[5] Safe Use of Phenol - ucr.edu. Available at: 5
*[6] Phenol Standard Operating Procedure - yale.edu. Available at: 6
*[4] Phenol - OHS Information Sheet - monash.edu. Available at: 4
*[3] SAFETY DATA SHEET: 2-Phenylphenol - chempoint.com. Available at: 3